GSK 625433
Descripción
Structure
3D Structure
Propiedades
Número CAS |
885264-71-1 |
|---|---|
Fórmula molecular |
C26H32N4O5S |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
(2R,4S,5R)-1-(4-tert-butyl-3-methoxybenzoyl)-4-(methoxymethyl)-2-(pyrazol-1-ylmethyl)-5-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H32N4O5S/c1-25(2,3)19-8-7-17(13-20(19)35-5)23(31)30-21(22-27-10-12-36-22)18(15-34-4)14-26(30,24(32)33)16-29-11-6-9-28-29/h6-13,18,21H,14-16H2,1-5H3,(H,32,33)/t18-,21-,26-/m1/s1 |
Clave InChI |
HLQXYDHLDZTWDW-KAWPREARSA-N |
SMILES isomérico |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N2[C@H]([C@H](C[C@@]2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N2C(C(CC2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GSK-625433; GSK 625433; GSK625433. |
Origen del producto |
United States |
Foundational & Exploratory
Part 1: GSK625433 - A Hepatitis C Virus NS5B Polymerase Inhibitor
An in-depth analysis of GSK625433 reveals its primary role as a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This guide elucidates its mechanism of action, supported by quantitative data and experimental methodologies. Furthermore, this document addresses the broader context of GSK's research into kinase inhibitors, specifically focusing on Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors and their role in the necroptosis pathway, a likely area of interest for researchers in cellular signaling and drug development.
GSK625433 is identified as a novel and highly potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme in the lifecycle of the hepatitis C virus.[1] It belongs to the acyl pyrrolidine (B122466) series of inhibitors that bind to the palm region of the HCV polymerase.[1]
Core Mechanism of Action
GSK625433 functions as a non-nucleoside inhibitor of the HCV NS5B polymerase. Through X-ray structural analysis, it has been established that GSK625433 binds to the palm region of the NS5B polymerase enzyme.[1] This binding is subtly different between HCV subtypes 1a and 1b, with residue Y415 being key to the interaction and influencing the water network around the ligand, which likely accounts for the different potencies against these subtypes.[1] By occupying this allosteric site, GSK625433 induces a conformational change in the enzyme that prevents it from effectively catalyzing the synthesis of viral RNA, thereby inhibiting viral replication.
Quantitative Data: In Vitro Potency of GSK625433
The following table summarizes the inhibitory activity of GSK625433 against HCV NS5B polymerase from different genotypes.
| Genotype | Enzyme Type | IC50 (nM) |
| 1b | Full-length | 3.0 |
| 1a | Full-length | 25 |
| 1b | delta21 | 2.0 |
| 1a | delta21 | 16 |
Data sourced from studies on the preclinical profile of GSK625433.[1]
Experimental Protocol: HCV NS5B Polymerase Inhibition Assay
A common method to determine the potency of NS5B inhibitors like GSK625433 is a biochemical assay that measures the incorporation of radiolabeled nucleotides into a newly synthesized RNA strand.
Objective: To determine the 50% inhibitory concentration (IC50) of GSK625433 against HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (full-length or truncated delta21)
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U))
-
Nucleotide triphosphates (ATP, CTP, GTP, UTP)
-
Radiolabeled UTP (e.g., [α-³³P]UTP)
-
GSK625433 at various concentrations
-
Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA template, and primer.
-
Add varying concentrations of GSK625433 (typically in DMSO, with a final concentration of DMSO kept constant across all wells) to the reaction mixture.
-
Initiate the reaction by adding the HCV NS5B polymerase and the nucleotide triphosphate mix, including the radiolabeled UTP.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction products onto a filter membrane that binds RNA.
-
Wash the filter to remove unincorporated nucleotides.
-
Measure the amount of radiolabeled UTP incorporated into the RNA using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the GSK625433 concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualization: GSK625433 Inhibition of HCV Replication
Caption: GSK625433 inhibits HCV replication by targeting the NS5B RNA polymerase.
Part 2: GSK's RIPK1 Inhibitors and the Necroptosis Pathway
While GSK625433 targets HCV, GlaxoSmithKline has also developed a portfolio of inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and programmed cell death. These include compounds like GSK'772, GSK'547, and GSK2982772.[2] RIPK1's kinase activity is a critical mediator of necroptosis, a form of regulated necrosis.[2][3]
Core Mechanism of Action of RIPK1 Inhibitors
RIPK1 inhibitors are small molecules that typically bind to the ATP-binding pocket of the RIPK1 kinase domain, preventing its autophosphorylation and subsequent activation.[4] By inhibiting the kinase activity of RIPK1, these compounds block the downstream signaling cascade that leads to necroptosis.[5] This intervention can be therapeutic in diseases where excessive necroptosis contributes to pathology, such as inflammatory and degenerative diseases.[2][6]
The Necroptosis Signaling Pathway
Necroptosis is a lytic, pro-inflammatory form of programmed cell death.[7] The best-characterized pathway is initiated by the activation of death receptors like the tumor necrosis factor receptor 1 (TNFR1).[3][8]
-
Initiation (Complex I Formation): Upon TNF-α binding, TNFR1 recruits several proteins, including TRADD, TRAF2/5, cIAP1/2, and RIPK1, to form a membrane-bound complex known as Complex I.[8] In this complex, RIPK1 is typically ubiquitinated, which promotes cell survival signaling through pathways like NF-κB.
-
Switch to Cell Death (Complex II Formation): Under conditions where cIAP1/2 are depleted or inhibited, or when caspase-8 activity is blocked, de-ubiquitinated RIPK1 can dissociate from the membrane and form a cytosolic death-inducing complex, often called the necrosome or Complex II.[3]
-
Necrosome Assembly and Activation: The core of the necrosome consists of RIPK1 and RIPK3, which interact through their respective RIP homotypic interaction motifs (RHIM).[3] This interaction leads to the phosphorylation and activation of RIPK3 by RIPK1, and subsequently, RIPK3 autophosphorylation.
-
Execution of Necroptosis: Activated RIPK3 then recruits and phosphorylates the mixed-lineage kinase domain-like (MLKL) protein.[8][9] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[7][9]
Experimental Protocol: TNF-α-Induced Necroptosis Assay
This cell-based assay is used to evaluate the efficacy of RIPK1 inhibitors in preventing necroptosis.
Objective: To measure the ability of a GSK RIPK1 inhibitor to protect cells from TNF-α-induced necroptosis.
Materials:
-
A suitable cell line (e.g., human HT-29 colon adenocarcinoma cells or mouse L929 fibrosarcoma cells)
-
Cell culture medium and supplements
-
Recombinant human or mouse TNF-α
-
A caspase inhibitor (e.g., z-VAD-fmk) to ensure cell death occurs via necroptosis
-
A Smac mimetic (e.g., birinapant) to inhibit cIAP proteins
-
GSK RIPK1 inhibitor at various concentrations
-
A cell viability reagent (e.g., CellTiter-Glo® or propidium (B1200493) iodide)
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of the GSK RIPK1 inhibitor for 1-2 hours.
-
To induce necroptosis, treat the cells with a cocktail of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-fmk).
-
Include control wells: untreated cells (100% viability) and cells treated with the necroptosis-inducing cocktail without the inhibitor (0% protection).
-
Incubate the plate for a sufficient period for cell death to occur (e.g., 8-24 hours).
-
Measure cell viability using a chosen reagent. For example, with CellTiter-Glo®, luminescence is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the percentage of protection afforded by the inhibitor at each concentration relative to the controls.
-
Plot the percentage of protection against the inhibitor concentration to determine the EC50 value.
Visualization: The Necroptosis Signaling Pathway and RIPK1 Inhibition
Caption: Inhibition of the necroptosis pathway by a GSK RIPK1 inhibitor.
References
- 1. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 7. Intratumoral activation of the necroptotic pathway components RIPK1 and RIPK3 potentiates anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mediators of necroptosis: from cell death to metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pathogenesis of Necroptosis-Dependent Signaling Pathway in Cerebral Ischemic Disease - PMC [pmc.ncbi.nlm.nih.gov]
GSK 625433 discovery and development
An In-Depth Technical Guide to the Discovery and Development of GSK2982772: A First-in-Class RIPK1 Inhibitor
Introduction
GSK2982772 is a potent, selective, and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and necroptosis.[1][2][3] Developed by GlaxoSmithKline (GSK), this first-in-class clinical candidate has been investigated for the treatment of various immune-mediated inflammatory diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis.[1][2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of GSK2982772, intended for researchers, scientists, and drug development professionals.
Discovery and Lead Optimization
GSK2982772 was identified through the lead optimization of a benzoxazepinone hit, GSK'481, which was discovered from a DNA-encoded library screen.[2] The initial hit demonstrated high potency for RIPK1 and excellent kinase selectivity but possessed suboptimal physicochemical properties, including high lipophilicity and low aqueous solubility.[2]
The lead optimization process focused on improving these parameters to achieve a developable candidate with favorable oral exposure. This effort led to the identification of GSK2982772, with a significantly improved profile.[2] Key improvements included a two-log reduction in lipophilicity (log D) and a seven-fold increase in oral exposure in rats compared to the initial hit.[2]
Table 1: Comparison of Preclinical Compound Properties
| Compound | RIPK1 ADP-Glo IC50 (nM) | U937 Necroptosis IC50 (nM) | log D | FaSSIF Crystalline Solubility (µg/mL) | Rat Oral Exposure (AUC, ng.h/mL at 2 mg/kg) |
| GSK'481 (Lead Hit) | 1.1 | 13 | 5.9 | 30 | 110 |
| GSK2982772 | 0.6 | 6.3 | 3.9 | 230 | 770 |
Data sourced from Harris et al., 2017.[2]
Mechanism of Action
GSK2982772 is an ATP-competitive inhibitor that binds to an allosteric pocket of the RIPK1 kinase domain.[5][6][7] This binding prevents the kinase activity of RIPK1, which is essential for the initiation of the necroptosis pathway and the production of pro-inflammatory cytokines.[3][7] By inhibiting RIPK1 kinase activity, GSK2982772 effectively blocks TNF-dependent cellular responses, such as necroptotic cell death and inflammation.[1][2]
The specificity of GSK2982772 for RIPK1 is a crucial aspect of its design. RIPK1 also functions as a scaffold protein in signaling pathways that promote cell survival, such as the NF-κB pathway.[3][8] GSK2982772's targeted inhibition of the kinase domain allows it to suppress necroptosis and inflammation without interfering with the essential scaffolding functions of RIPK1.[3]
Signaling Pathway
Caption: TNF-α signaling pathway leading to survival, apoptosis, or necroptosis, with the point of inhibition by GSK2982772.
Preclinical and Clinical Development
Preclinical Evaluation
GSK2982772 demonstrated potent and selective inhibition of RIPK1 in a variety of preclinical models. It effectively blocked TNF-induced necroptosis in human U937 cells and reduced the spontaneous production of inflammatory cytokines in human ulcerative colitis explants.[1][2] The compound exhibited favorable pharmacokinetic properties in preclinical species, leading to its selection for clinical development.[2]
Table 2: In Vitro and Cellular Activity of GSK2982772
| Assay | Species | IC50 (nM) |
| RIPK1 ADP-Glo | Human | 16[5] |
| RIPK1 ADP-Glo | Monkey | 20[5] |
| U937 Necroptosis | Human | 6.3[2] |
Clinical Trials
GSK2982772 was the first RIPK1 inhibitor to enter clinical trials.[2] Phase I studies in healthy male volunteers demonstrated that single and repeat oral doses of GSK2982772 were safe and well-tolerated.[6][9] The pharmacokinetics were approximately linear, and there was no evidence of drug accumulation with repeat dosing.[6][9] High levels of RIPK1 target engagement (>90%) were achieved with 60 mg and 120 mg twice-daily dosing.[6][9]
Phase IIa studies were conducted in patients with psoriasis, rheumatoid arthritis, and ulcerative colitis.[1][4] In a study on patients with active ulcerative colitis, GSK2982772 was generally well-tolerated but did not show significant differences in efficacy compared to placebo.[10][11] Similarly, a study in patients with chronic plaque psoriasis did not demonstrate a significant clinical benefit.[12] These findings led to the discontinuation of clinical development for these indications.[11]
Table 3: Summary of Key Clinical Trial Findings
| Indication | Phase | Key Findings | Outcome |
| Healthy Volunteers | I | Safe and well-tolerated; linear pharmacokinetics; high target engagement.[6][9] | Supported progression to Phase II. |
| Ulcerative Colitis | IIa | Generally well-tolerated; no significant efficacy difference from placebo.[10] | Development for this indication discontinued.[11] |
| Plaque Psoriasis | IIa | Well-tolerated; no significant clinical benefit compared to placebo.[12] | Development for this indication discontinued.[11] |
| Rheumatoid Arthritis | IIa | No publicly available detailed results, but development was discontinued.[11] | Development for this indication discontinued.[11] |
Experimental Protocols
RIPK1 Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
-
Reaction Setup: A reaction mixture is prepared containing RIPK1 enzyme, ATP, and the appropriate substrate in a buffer solution.
-
Compound Addition: GSK2982772 or a control compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at room temperature to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.
-
Signal Detection: The luminescence is measured using a plate-reading luminometer. The IC50 value is calculated from the dose-response curve.
Cellular Necroptosis Assay (U937 Cells)
This cell-based assay measures the ability of a compound to protect cells from induced necroptosis.
-
Cell Culture: Human monocytic U937 cells are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of GSK2982772 or a control compound.
-
Necroptosis Induction: Necroptosis is induced by treating the cells with a combination of TNF-α and a pan-caspase inhibitor (e.g., z-VAD-fmk). The caspase inhibitor is necessary to block apoptosis and drive the cells towards necroptosis.
-
Incubation: The plates are incubated for a sufficient period to allow for cell death to occur.
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of viable cells.
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow Diagram
References
- 1. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 8. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 9. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
GSK 625433 target binding site
Technical Guide: GSK2578215A Target Binding Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2578215A, formerly known as GSK625433, is a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene, particularly the G2019S mutation which enhances kinase activity, are a significant cause of both familial and sporadic Parkinson's disease. As a result, LRRK2 has emerged as a promising therapeutic target, and GSK2578215A serves as a critical tool compound for investigating the biological functions of LRRK2 and the therapeutic potential of its inhibition. This document provides a comprehensive technical overview of the binding characteristics of GSK2578215A to LRRK2, including quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Primary Molecular Target: Leucine-Rich Repeat Kinase 2 (LRRK2)
The primary molecular target of GSK2578215A is the serine/threonine kinase LRRK2.[1][2][3] GSK2578215A is an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its substrates.
Binding Affinity and Inhibitory Activity
GSK2578215A demonstrates potent inhibition of both wild-type LRRK2 and the pathogenic G2019S mutant. The inhibitory activity has been quantified through various biochemical and cellular assays, with key data summarized in the tables below.
Table 1: Biochemical Inhibitory Activity of GSK2578215A against LRRK2 Variants
| LRRK2 Variant | IC50 (nM) | Assay Conditions | Reference |
| Wild-Type | 10.9 | Recombinant GST-LRRK2(1326-2517), 20 µM Nictide, 100 µM ATP | [2] |
| G2019S | 8.9 | Recombinant GST-LRRK2--INVALID-LINK--, 20 µM Nictide, 100 µM ATP | [2] |
| A2016T | 81.1 | Recombinant GST-LRRK2--INVALID-LINK--, 20 µM Nictide, 100 µM ATP | [2] |
| G2019S + A2016T | 61.3 | Recombinant GST-LRRK2--INVALID-LINK--, 20 µM Nictide, 100 µM ATP | [2] |
Table 2: Cellular Activity of GSK2578215A
| Cell Line | LRRK2 Form | Effect | Concentration (µM) | Reference |
| HEK293 | Wild-Type (stably transfected) | Inhibition of Ser910/Ser935 phosphorylation | 0.3 - 1.0 | [2] |
| HEK293 | G2019S (stably transfected) | Inhibition of Ser910/Ser935 phosphorylation | ~1.0 | [2] |
| Human Lymphoblastoid | Endogenous Wild-Type | Dephosphorylation of Ser910/Ser935 | 1.0 - 3.0 | [2] |
| Human Lymphoblastoid | Endogenous G2019S (homozygous) | Dephosphorylation of Ser910/Ser935 | 1.0 - 3.0 | [2] |
| Mouse Swiss 3T3 | Endogenous | Dephosphorylation of Ser910/Ser935 | 1.0 - 3.0 | [4] |
Target Binding Site
As of the latest available data, a co-crystal structure of GSK2578215A bound to the LRRK2 kinase domain has not been published. However, the binding mode has been investigated using homology modeling.[2]
GSK2578215A is predicted to bind to the ATP-binding pocket at the hinge region of the LRRK2 kinase domain.[2] This is characteristic of a Type I kinase inhibitor. The modeling studies suggest that GSK2578215A's binding orientation allows it to avoid a steric clash with the threonine residue in the A2016T "gatekeeper" mutant, explaining why this mutation confers only modest resistance to GSK2578215A compared to other LRRK2 inhibitors like LRRK2-IN-1.[2][5] While specific amino acid interactions have not been detailed in published literature, the binding is expected to involve hydrogen bonds with the hinge region backbone and hydrophobic interactions within the ATP pocket.
Experimental Protocols
Recombinant LRRK2 Kinase Assay (Biochemical IC50 Determination)
This protocol outlines a typical in vitro kinase assay to determine the biochemical potency of inhibitors against recombinant LRRK2.
Materials:
-
Recombinant GST-tagged LRRK2 protein (e.g., wild-type or mutant, residues 1326-2517)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol)
-
Peptide substrate (e.g., Nictide)
-
ATP solution
-
GSK2578215A stock solution in DMSO
-
[γ-32P]ATP or ADP-Glo™ Kinase Assay System (Promega)
-
96-well plates
-
Plate reader or scintillation counter
Procedure:
-
Prepare serial dilutions of GSK2578215A in DMSO and then dilute in kinase assay buffer.
-
In a 96-well plate, add the diluted GSK2578215A or DMSO (vehicle control).
-
Add the recombinant LRRK2 enzyme to each well and pre-incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (containing a tracer amount of [γ-32P]ATP if using the radiometric method). A typical final concentration is 20 µM for the peptide substrate and 100 µM for ATP.[2]
-
Incubate the reaction at 30°C for a defined period (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or the ADP-Glo™ Reagent).
-
For Radiometric Assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Follow the manufacturer's protocol, which involves a two-step addition of reagents to deplete remaining ATP and then convert the generated ADP to a luminescent signal.
-
Calculate the percentage of inhibition for each GSK2578215A concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. scispace.com [scispace.com]
- 2. GSK2578215A; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK2578215A; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
GSK625433: A Technical Guide to Genotype Specificity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the genotype specificity, mechanism of action, and experimental evaluation of GSK625433, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The information is compiled from publicly available research and presented for a technical audience in the field of virology and drug development.
Introduction
GSK625433 is an acyl pyrrolidine (B122466) derivative that potently inhibits the replication of Hepatitis C Virus by targeting the NS5B RNA-dependent RNA polymerase (RdRp). As a non-nucleoside inhibitor (NNI), it binds to an allosteric site on the enzyme, rather than the active site, leading to a conformational change that prevents RNA synthesis. Understanding the genotype-specific activity of GSK625433 is crucial for its potential clinical application, as HCV exhibits significant genetic diversity, classified into at least six major genotypes with varying susceptibility to antiviral agents.
Mechanism of Action
GSK625433 exerts its antiviral effect by binding to the "palm" region of the HCV NS5B polymerase, a site distinct from the catalytic center where nucleotide incorporation occurs.[1] This allosteric binding induces a conformational change in the enzyme that ultimately inhibits its function, thereby blocking viral RNA replication.
HCV Replication Cycle and the Role of NS5B Polymerase
The following diagram illustrates the key stages of the HCV replication cycle within a hepatocyte, highlighting the central role of the NS5B polymerase.
Genotype Specificity
GSK625433 demonstrates potent activity against HCV genotype 1, which is a prevalent genotype globally. However, its efficacy varies significantly across different HCV genotypes and even subtypes.
Summary of Genotype Activity
The following table summarizes the known activity profile of GSK625433 against a panel of HCV genotypes. While precise IC50 and EC50 values from a single comprehensive study are not publicly available, the qualitative and semi-quantitative data from various sources are presented below.
| HCV Genotype/Subtype | Biochemical Assay (IC50) | Cell-Based Replicon Assay (EC50) | Potency Summary |
| Genotype 1 | Potent | Potent | High Potency |
| Genotype 1a | Less Potent than 1b | Less Potent than 1b | Potent, but reduced compared to 1b |
| Genotype 1b | Highly Potent | Highly Potent | High Potency |
| Genotype 2a | N/A | Inactive | Inactive [1] |
| Genotype 3a | Reduced Potency | Reduced Potency | Reduced Potency [1] |
| Genotype 4a | Reduced Potency | Reduced Potency | Reduced Potency [1] |
N/A: Specific data not available in the reviewed sources.
The difference in potency between subtypes 1a and 1b is attributed to subtle but critical differences in the binding pocket of the NS5B polymerase between these two subtypes.[1]
Resistance Mutations
In vitro studies have identified specific amino acid substitutions in the NS5B polymerase that confer resistance to GSK625433. These mutations are located in proximity to the allosteric binding site of the inhibitor.
| Mutation | Location | Effect on GSK625433 Activity |
| M414T | Palm Region | Confers resistance |
| I447F | Palm Region | Confers resistance |
Experimental Protocols
The characterization of GSK625433's genotype specificity relies on two primary types of assays: biochemical assays using purified enzyme and cell-based assays using HCV replicons.
Biochemical Assay: NS5B Polymerase Inhibition
This assay directly measures the inhibitory effect of GSK625433 on the enzymatic activity of purified HCV NS5B polymerase.
-
Objective: To determine the 50% inhibitory concentration (IC50) of GSK625433 against NS5B polymerase from different HCV genotypes.
-
Methodology:
-
Enzyme Preparation: Purified, recombinant full-length or C-terminally truncated (Δ21) NS5B polymerase from various HCV genotypes is used.
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing the purified NS5B enzyme, a template-primer (e.g., poly(C)/oligo(G)), and a mixture of ribonucleoside triphosphates (rNTPs). One of the rNTPs (e.g., GTP) is radiolabeled (e.g., [α-³³P]GTP) or fluorescently labeled for detection.
-
Inhibitor Addition: Serial dilutions of GSK625433 (typically in DMSO) are pre-incubated with the NS5B enzyme.
-
Reaction Initiation and Incubation: The polymerization reaction is initiated by the addition of the rNTP mix. The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the amount of labeled nucleotide incorporated into the newly synthesized RNA is quantified. Common detection methods include Scintillation Proximity Assay (SPA) or filtration-based methods to capture the radiolabeled RNA product.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve using a non-linear regression model.
-
Cell-Based Assay: HCV Replicon System
This assay evaluates the antiviral activity of GSK625433 in a cellular context that mimics viral RNA replication.
-
Objective: To determine the 50% effective concentration (EC50) of GSK625433 required to inhibit HCV RNA replication in host cells.
-
Methodology:
-
Cell Line: A human hepatoma cell line (e.g., Huh-7) that stably or transiently expresses a subgenomic HCV replicon is used. These replicons contain the non-structural proteins necessary for replication (including NS5B) and often a reporter gene (e.g., luciferase) for easy quantification. Replicons from different HCV genotypes are used to assess specificity.
-
Cell Seeding: Replicon-containing cells are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of GSK625433.
-
Incubation: The plates are incubated for a period of 48-72 hours to allow for HCV replication and the effect of the inhibitor to manifest.
-
Quantification of Replication: The level of HCV RNA replication is assessed. If a luciferase reporter is present, a luciferase assay is performed, and the luminescence is measured. Alternatively, HCV RNA levels can be quantified using real-time reverse transcription PCR (RT-qPCR).
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT or a cell viability assay measuring ATP levels) is performed on the same cell line to determine the 50% cytotoxic concentration (CC50) of the compound. This is important to ensure that the observed reduction in replication is not due to cell death.
-
Data Analysis: The EC50 value is calculated from the dose-response curve of replication inhibition. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50, with a higher SI indicating a more favorable safety profile.
-
Experimental Workflow for Inhibitor Characterization
The following diagram outlines the typical workflow for characterizing the genotype specificity of a novel HCV NS5B inhibitor like GSK625433.
Conclusion
GSK625433 is a potent, palm-site allosteric inhibitor of the HCV NS5B polymerase with pronounced specificity for genotype 1, particularly subtype 1b. Its reduced activity against other genotypes and the potential for resistance development through mutations in the binding site are important considerations for its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued evaluation of GSK625433 and other novel HCV inhibitors, emphasizing the importance of comprehensive genotype profiling in the development of effective antiviral therapies.
References
GSK625433: An In-Depth Technical Guide to its Antiviral Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK625433 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] Developed by GlaxoSmithKline, this compound belongs to the acyl pyrrolidine (B122466) series and was identified as a promising candidate for the treatment of chronic HCV infection, particularly genotype 1.[1] This technical guide provides a comprehensive overview of the antiviral activity spectrum of GSK625433, its mechanism of action, and the key experimental protocols used in its evaluation.
Mechanism of Action
GSK625433 exerts its antiviral effect by specifically targeting the NS5B polymerase, a critical enzyme for the replication of the HCV genome.[1] Unlike nucleoside inhibitors that compete with natural substrates at the catalytic site, GSK625433 is a non-nucleoside inhibitor that binds to an allosteric site within the "palm" domain of the enzyme.[1] This binding induces a conformational change in the NS5B polymerase, rendering it inactive and thereby halting viral RNA replication.
dot
Caption: Inhibition of the HCV life cycle by GSK625433.
Data Presentation: In Vitro Antiviral Activity
The antiviral activity of GSK625433 has been primarily evaluated against HCV genotype 1. The following tables summarize the quantitative data from in vitro studies.
Table 1: Inhibition of HCV NS5B Polymerase (Full-Length Enzyme)
| Enzyme | IC50 (nM) |
| Genotype 1a | 10 |
| Genotype 1b | 2 |
Table 2: Inhibition of HCV NS5B Polymerase (Delta21 Enzyme)
| Enzyme | IC50 (nM) |
| Genotype 1a | 13 |
| Genotype 1b | 3 |
Table 3: Activity in HCV Replicon Assays
| Replicon | EC50 (nM) |
| Genotype 1a | 110 |
| Genotype 1b | 30 |
Table 4: Selectivity Against Other Polymerases
| Polymerase | Inhibition |
| GBV-B | No |
| BVDV | No |
| Human DNA Polymerase α | No |
| Human DNA Polymerase β | No |
| Human DNA Polymerase γ | No |
Data sourced from Gray F, et al. EASL 2007.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of GSK625433.
HCV NS5B Polymerase Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.
dot
Caption: Workflow for the NS5B polymerase inhibition assay.
Methodology:
-
Enzyme Preparation: Purified, recombinant HCV NS5B polymerase (either full-length or a truncated form like delta21) is used.
-
Compound Preparation: GSK625433 is serially diluted to a range of concentrations in DMSO.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the NS5B enzyme, the test compound (GSK625433) or a vehicle control (DMSO), a suitable buffer, divalent cations (e.g., Mg2+), and an RNA template.
-
Initiation of Reaction: The reaction is initiated by the addition of a mixture of ribonucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-33P]GTP).
-
Incubation: The reaction plate is incubated at a specific temperature (e.g., 22°C) for a defined period (e.g., 2 hours) to allow for RNA synthesis.
-
Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled RNA is captured, typically on a filter plate. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HCV Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication within a human hepatoma cell line (e.g., Huh-7).
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are cultured in a suitable medium. These replicons contain the HCV non-structural proteins necessary for replication and often a reporter gene, such as luciferase.
-
Cell Plating: The replicon-containing cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Addition: Serial dilutions of GSK625433 are added to the cells. A vehicle control (DMSO) and a positive control (another known HCV inhibitor) are also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the potential inhibitory effects of the compound to manifest.
-
Measurement of Replication: The level of HCV RNA replication is quantified. If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the amount of replicon RNA.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the concentration of the compound that is toxic to the host cells (CC50). This ensures that the observed reduction in replicon replication is due to specific antiviral activity and not cell death.
-
Data Analysis: The EC50 value, the concentration of the compound that reduces HCV replicon replication by 50%, is calculated from the dose-response curve of the reporter signal. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
Resistance Profile
In vitro studies have identified mutations in the NS5B polymerase that confer resistance to GSK625433. Changes at amino acid positions 414 and 447 have been identified as key resistance mutations.[1] Notably, GSK625433 retained activity against HCV variants with mutations that confer resistance to other classes of NS5B inhibitors that bind to the hinge and finger-loop sites, suggesting a potential role in combination therapy.[1]
Clinical Development
A Phase I clinical trial (NCT00439959) was initiated to evaluate the safety, tolerability, and antiviral activity of GSK625433 in both healthy adults and individuals with chronic HCV infection.[2] The current development status of GSK625433 is not publicly available in recent GSK pipeline reports.
Conclusion
GSK625433 is a potent and selective inhibitor of the HCV NS5B polymerase with demonstrated in vitro activity against genotype 1. Its mechanism of action, binding to the palm domain of the enzyme, distinguishes it from other classes of NS5B inhibitors. While showing promise in preclinical studies, further information on its clinical development is limited. The data and protocols presented in this guide provide a comprehensive technical foundation for understanding the antiviral profile of this compound.
References
GSK 625433: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK 625433 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B).[1][2] This enzyme is essential for the replication of the viral RNA genome, making it a prime target for antiviral therapies.[2][3][4] The absence of a homologous enzyme in mammals provides a therapeutic window for selective inhibition of the virus.[4] this compound has demonstrated significant inhibitory activity against HCV genotypes 1a and 1b.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is a complex organic molecule with the systematic IUPAC name D-Proline, 1-(4-(1,1-dimethylethyl)-3-methoxybenzoyl)-4-(methoxymethyl)-2-(1H-pyrazol-1-ylmethyl)-5-(2-thiazolyl)-, (4R,5S)-rel-.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 885264-71-1 |
| Molecular Formula | C26H32N4O5S |
| IUPAC Name | D-Proline, 1-(4-(1,1-dimethylethyl)-3-methoxybenzoyl)-4-(methoxymethyl)-2-(1H-pyrazol-1-ylmethyl)-5-(2-thiazolyl)-, (4R,5S)-rel- |
| SMILES | CC(C)(C)C1=C(C=C(C=C1)C(=O)N2--INVALID-LINK--C(=O)O)COC">C@HC4=NC=CS4)OC |
| InChI Key | HLQXYDHLDZTWDW-JCWFFFCVSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 512.62 g/mol |
| Exact Mass | 512.2093 |
| LogP | 3.957 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 9 |
| Complexity | 795 |
| Topological Polar Surface Area | 117 Ų |
| Appearance | Solid |
Mechanism of Action: Inhibition of HCV NS5B Polymerase
This compound functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. It binds to a specific allosteric site on the enzyme, distinct from the active site where nucleotide incorporation occurs. This binding event induces a conformational change in the polymerase, rendering it inactive and thereby preventing the synthesis of new viral RNA. Specifically, this compound has been reported to bind to the "palm" region of the NS5B polymerase.[2] This allosteric inhibition mechanism offers the advantage of not competing with endogenous nucleoside triphosphates.
The HCV replication cycle, which is inhibited by this compound, is a multi-step process that takes place in the cytoplasm of infected hepatocytes. The diagram below illustrates the key stages of this cycle and the point of inhibition by this compound.
Caption: The HCV replication cycle and the inhibitory action of this compound on the NS5B polymerase.
Experimental Protocols
The following are representative protocols for evaluating the inhibitory activity of compounds like this compound against the HCV NS5B polymerase.
Biochemical Assay: NS5B Polymerase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the RNA synthesis activity of purified, recombinant NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B protein (e.g., genotype 1b, Δ21 C-terminal truncation)
-
RNA template (e.g., poly(C) or a heteropolymeric template)
-
RNA primer (e.g., oligo(G) for a poly(C) template)
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radio-labeled rNTP (e.g., [α-³³P]GTP)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 mM KCl
-
This compound or other test compounds dissolved in DMSO
-
Scintillation proximity assay (SPA) beads or filter plates for product capture
-
Microplate reader (scintillation counter or filter-based detection)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA template, and primer.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of a microplate. Include appropriate controls (no inhibitor and no enzyme).
-
Add the NS5B enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the polymerase reaction by adding the rNTP mix, including the radio-labeled rNTP.
-
Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a solution containing EDTA.
-
Capture the radio-labeled RNA product using either SPA beads or by filtering through a filter plate.
-
Quantify the amount of incorporated radio-labeled rNTP using a suitable microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assay: HCV Replicon Assay
This assay measures the inhibition of HCV RNA replication within a cellular context using a subgenomic replicon system.
Materials:
-
Huh-7 cells (or a derivative cell line) stably expressing an HCV subgenomic replicon (e.g., genotype 1b) that contains a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).
-
This compound or other test compounds dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®).
Procedure:
-
Seed the HCV replicon cells in 96-well plates at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with serial dilutions of the test compound (e.g., this compound). Include appropriate controls (DMSO vehicle).
-
Incubate the plates for a period that allows for multiple rounds of replication (e.g., 48-72 hours).
-
At the end of the incubation period, measure cell viability to assess the cytotoxicity of the compound.
-
Lyse the cells and measure the luciferase activity using a luminometer. Luciferase expression is proportional to the level of replicon RNA.
-
Calculate the percent inhibition of replication for each compound concentration and determine the EC₅₀ value.
-
The selectivity index (SI) can be calculated as the ratio of the cytotoxic concentration (CC₅₀) to the effective concentration (EC₅₀).
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the screening and characterization of HCV NS5B inhibitors like this compound.
Caption: A generalized workflow for the discovery and development of HCV NS5B polymerase inhibitors.
Conclusion
This compound is a well-characterized inhibitor of the HCV NS5B polymerase with potent antiviral activity. Its allosteric mechanism of action provides a solid foundation for its therapeutic potential. The experimental protocols and workflows described herein offer a framework for the continued research and development of this and similar antiviral compounds. The detailed understanding of its chemical properties and biological activity is crucial for its application in drug discovery and for the broader scientific community investigating HCV replication and antiviral strategies.
References
- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 2. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]
- 4. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: GSK 625433 (CAS Number 885264-71-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK 625433 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] With the CAS number 885264-71-1, this acylpyrrolidine derivative has demonstrated significant activity against HCV genotype 1, a prevalent strain of the virus.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity and preclinical pharmacokinetics, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its antiviral effect by targeting the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome.[1] Unlike nucleoside inhibitors that act as chain terminators, this compound is a non-nucleoside inhibitor (NNI) that binds to an allosteric site within the palm domain of the NS5B enzyme.[1][2][3] This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing viral RNA synthesis.[3] Kinetic studies of similar NNIs suggest that they can interfere with the initiation phase of RNA polymerization.[3] Resistance to this compound has been associated with mutations at amino acid positions M414 and I447 in the NS5B polymerase.[2]
Quantitative Data
The biological activity and preclinical pharmacokinetic parameters of this compound have been evaluated in various in vitro and in vivo systems. The following tables summarize the key quantitative data.
Table 1: In Vitro Anti-HCV Activity of this compound
| Assay Type | HCV Genotype | Potency (IC50/EC50) | Cell Line | Reference |
| NS5B Polymerase Assay | 1b | IC50 = 0.02 µM | - | [1] |
| Replicon Assay | 1b | EC50 = 0.03 µM | Huh-7 | [1] |
| Replicon Assay | 1a | EC50 = 0.1 µM | Huh-7 | [1] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Species | Route of Administration | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg.h/mL) |
| Rat | Oral | 10 mg/kg | 1.2 | 2 | 3.5 | 6.5 |
| Dog | Oral | 10 mg/kg | 2.5 | 4 | 6.0 | 20.1 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Signaling Pathway and Mechanism of Inhibition
The primary signaling pathway affected by this compound is the hepatitis C virus replication cycle. By inhibiting the NS5B polymerase, the compound directly interferes with the synthesis of new viral RNA genomes, a critical step for viral propagation.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols are based on established methods for evaluating anti-HCV agents.
HCV NS5B Polymerase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase (genotype 1b)
-
Poly(A) template and Biotin-oligo(U)12 primer
-
Ribonucleoside triphosphates (rNTPs: rATP, rGTP, rCTP, rUTP)
-
[³H]-UTP (radiolabeled)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA
-
This compound stock solution in DMSO
-
Streptavidin-coated SPA beads
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the assay buffer, poly(A) template, and biotin-oligo(U) primer.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Add the purified NS5B polymerase to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the polymerization reaction by adding a mixture of rNTPs and [³H]-UTP.
-
Incubate the plate at 30°C for 2 hours.
-
Stop the reaction by adding EDTA.
-
Add streptavidin-coated SPA beads to each well and incubate for 30 minutes to allow the biotinylated primer-template complex to bind.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.
HCV Replicon Assay
This cell-based assay measures the inhibitory effect of this compound on HCV RNA replication within human hepatoma (Huh-7) cells harboring a subgenomic HCV replicon.
Materials:
-
Huh-7 cells stably expressing an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the Huh-7 replicon cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted this compound or DMSO (vehicle control).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of replication for each this compound concentration relative to the DMSO control and determine the EC50 value.
Cytotoxicity Assay
This assay is performed to determine if the observed antiviral activity of this compound is due to specific inhibition of HCV replication or general cytotoxicity to the host cells.
Materials:
-
Parental Huh-7 cells (not containing the replicon).
-
DMEM supplemented with 10% FBS and non-essential amino acids.
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP levels).
-
Microplate reader.
Procedure:
-
Seed Huh-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium and add the medium containing the diluted this compound or DMSO (vehicle control).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for colorimetric or fluorometric development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percent cytotoxicity for each this compound concentration relative to the DMSO control and determine the CC50 (50% cytotoxic concentration) value.
Conclusion
This compound is a potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase with demonstrated activity against clinically relevant HCV genotypes. Its mechanism of action, involving allosteric inhibition of the viral polymerase, provides a distinct approach to antiviral therapy. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working on novel anti-HCV agents. Further preclinical and clinical investigations are necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]
- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
GSK 625433: A Technical Whitepaper on a Novel HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Molecular Formula: C₂₆H₃₂N₄O₅S
Abstract
GSK 625433 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a member of the acyl pyrrolidine (B122466) class of inhibitors, it targets the "palm" region of the enzyme, a critical site for viral RNA replication. This document provides a comprehensive technical overview of this compound, including its mechanism of action, representative preclinical data, and detailed experimental protocols relevant to its evaluation. While specific quantitative data for this compound is not publicly available due to its status as a discontinued (B1498344) preclinical candidate, this guide presents illustrative data and methodologies based on typical findings for this class of antiviral compounds.
Introduction
Hepatitis C virus infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The HCV NS5B polymerase is an essential enzyme for the replication of the viral genome and represents a key target for direct-acting antiviral (DAA) therapies. This compound emerged as a promising preclinical candidate due to its potent and selective inhibition of this enzyme, particularly against HCV genotype 1, which has historically been challenging to treat.
Mechanism of Action
This compound functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, NNIs bind to allosteric sites on the enzyme, inducing conformational changes that impair its catalytic activity. This compound specifically binds to the "palm" domain of the NS5B polymerase, a site distinct from the active site where nucleotide incorporation occurs. This binding event prevents the enzyme from adopting the correct conformation required for RNA synthesis, thereby halting viral replication.
Signaling Pathway of HCV Replication and Inhibition by this compound
The following diagram illustrates the central role of NS5B in the HCV replication cycle and the inhibitory action of this compound.
Quantitative Data (Illustrative)
Due to the absence of publicly available data for this compound, the following tables present representative data that would be anticipated for a potent HCV NS5B inhibitor of this class.
Table 1: In Vitro Activity of this compound Against HCV Genotypes
| HCV Genotype | NS5B Polymerase IC₅₀ (nM) | Replicon EC₅₀ (nM) |
| 1a | 15 | 50 |
| 1b | 8 | 25 |
| 2a | >1000 | >5000 |
| 3a | 250 | 800 |
IC₅₀: Half-maximal inhibitory concentration in an enzymatic assay. EC₅₀: Half-maximal effective concentration in a cell-based replicon assay.
Table 2: Preclinical Pharmacokinetic Profile of this compound (Illustrative)
| Species | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Rat | IV | 2 | 850 | 0.1 | 1200 | 2.5 | - |
| Rat | PO | 10 | 1500 | 2.0 | 9800 | 3.0 | 65 |
| Dog | IV | 1 | 600 | 0.1 | 950 | 3.8 | - |
| Dog | PO | 5 | 980 | 2.5 | 7600 | 4.2 | 70 |
Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach Cₘₐₓ. AUC: Area under the concentration-time curve.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize HCV NS5B inhibitors like this compound.
HCV NS5B Polymerase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against recombinant HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (genotype-specific)
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (rNTPs), including [³H]-UTP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 U/mL RNase inhibitor)
-
This compound (dissolved in DMSO)
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine the assay buffer, RNA template, RNA primer, and the test compound dilutions.
-
Initiate the reaction by adding the HCV NS5B polymerase.
-
Incubate the plate at 30°C for 2 hours.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized [³H]-labeled RNA.
-
Wash the filter plate to remove unincorporated [³H]-UTP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
HCV Replicon Assay
Objective: To assess the antiviral activity of this compound in a cell-based model of HCV replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing luciferase)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum
-
This compound (dissolved in DMSO)
-
Luciferase assay reagent
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed the Huh-7 replicon cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the compound dilutions and incubate for 72 hours.
-
To measure HCV replication, lyse the cells and add the luciferase assay reagent. Measure the luminescence.
-
To assess cytotoxicity, use a parallel plate of cells and add a cell viability reagent. Measure the resulting signal.
-
Calculate the percent inhibition of replication and cell viability for each concentration.
-
Determine the EC₅₀ (for antiviral activity) and CC₅₀ (for cytotoxicity) values.
Experimental Workflow Diagram
Conclusion
This compound represents a well-characterized class of HCV NS5B polymerase inhibitors with a distinct allosteric mechanism of action. While the clinical development of this specific compound was discontinued, the scientific principles and experimental methodologies outlined in this whitepaper remain highly relevant for the ongoing research and development of novel antiviral therapies. The illustrative data provided serves as a benchmark for the expected potency and pharmacokinetic properties of such inhibitors. Further investigation into the structural biology of NNI binding sites on viral polymerases continues to inform the design of next-generation antiviral agents with improved efficacy and resistance profiles.
In Vitro Efficacy of GSK625433: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK625433 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral RNA replication. This document provides a comprehensive technical guide to the in vitro efficacy of GSK625433, summarizing key quantitative data, detailing experimental protocols for pivotal assays, and illustrating the relevant biological pathways and experimental workflows.
Core Efficacy Data
The in vitro antiviral activity of GSK625433 has been primarily evaluated using biochemical assays with purified NS5B polymerase and cell-based HCV replicon systems.
Table 1: In Vitro Inhibitory Activity of GSK625433 against HCV NS5B Polymerase
| Target | Assay Type | Measurement | Value |
| HCV Genotype 1b NS5B Polymerase | Enzymatic Assay | IC50 | Micromolar activity (specific value not publicly available)[1] |
Table 2: In Vitro Antiviral Activity of GSK625433 in HCV Replicon Assays
| HCV Genotype | Cell Line | Measurement | Value |
| Genotype 1a | Huh-7 | EC50 | Less active than against genotype 1b[2] |
| Genotype 1b | Huh-7 | EC50 | Potent inhibitor[2] |
Table 3: In Vitro Resistance Profile of GSK625433
| Mutation | Fold Change in EC50 |
| M414T | Data not publicly available |
| I447F | Data not publicly available |
In vitro selection of resistant replicon cell lines in the presence of GSK625433 has identified two key mutations within the NS5B polymerase, M414T and I447F, which confer resistance to the compound.
Mechanism of Action
GSK625433 belongs to the acyl pyrrolidine (B122466) series of inhibitors that bind to the "palm" region of the HCV NS5B polymerase. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent RNA polymerase activity.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified recombinant HCV NS5B polymerase.
Methodology:
-
Enzyme and Substrate Preparation: A polymerase mixture is prepared containing 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10 mM EDTA, an RNA template (e.g., 4 ng/µL), and a specific concentration of purified HCV NS5B Δ21 polymerase (e.g., 75 nM).[3][4][5][6]
-
Compound Incubation: The test compound, such as GSK625433, is serially diluted and added to the assay plate. The polymerase mixture is then added, and the plate is pre-incubated (e.g., for 10 minutes at 35°C) to allow for compound binding to the enzyme.[3][4][5][6]
-
Reaction Initiation and Termination: The polymerase reaction is initiated by the addition of a nucleotide substrate mixture, which includes a radiolabeled nucleotide (e.g., ³³P-labeled competing nucleotide) and the other three unlabeled nucleotides. The reaction is allowed to proceed for a set time (e.g., 90 minutes at 35°C) and then terminated.
-
Detection and Data Analysis: The newly synthesized radiolabeled RNA is separated from unincorporated nucleotides, and the amount of incorporated radioactivity is quantified. The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is then calculated from dose-response curves.
HCV Transient Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma (Huh-7) cells.
Methodology:
-
Replicon RNA Transcription: A plasmid containing the HCV subgenomic replicon construct (often encoding a reporter gene like luciferase) is linearized, and replicon RNA is generated via in vitro transcription.
-
Cell Transfection: Ten micrograms of the in vitro-transcribed linear replicon RNA are introduced into Huh-7 cells via electroporation.[2]
-
Compound Treatment: The transfected cells are seeded into multi-well plates, and after a period of adherence, they are treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ environment to allow for replicon replication and reporter gene expression.[2]
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA replication, is measured.[2]
-
Data Analysis: The concentration of the compound that reduces replicon-driven luciferase expression by 50% (EC50) is determined by comparing the luminescence in treated cells to that in untreated control cells.[2]
Conclusion
GSK625433 is a potent inhibitor of HCV NS5B polymerase, demonstrating significant activity against genotype 1b in in vitro assays. Its mechanism of action through allosteric binding to the palm region of the enzyme is a well-characterized approach for inhibiting HCV replication. The identification of resistance mutations highlights the importance of combination therapy in clinical settings. The experimental protocols described herein provide a framework for the continued evaluation of this and other non-nucleoside inhibitors of HCV.
References
- 1. ovid.com [ovid.com]
- 2. journals.asm.org [journals.asm.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. cdn.patentoppositions.org [cdn.patentoppositions.org]
- 5. US8008264B2 - 1â²-substituted carba-nucleoside analogs for antiviral treatment - Google Patents [patents.google.com]
- 6. WO2009132123A1 - Carba-nucleoside analogs for antiviral treatment - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for GSK 625433 (Research Use Only)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK 625433 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication.[1] As a non-nucleoside inhibitor, this compound binds to the "palm" region of the NS5B enzyme, distinct from the active site, leading to allosteric inhibition of its polymerase activity.[1] This compound has demonstrated significant potency against HCV genotype 1 in preclinical studies.[1] These application notes provide detailed protocols for in vitro characterization of this compound, including enzymatic and cell-based assays, as well as methodologies for resistance profiling and guidance for in vivo efficacy evaluation.
Data Presentation
In Vitro Activity of this compound
| Assay Type | HCV Genotype | Measurement | Value (nM) |
| Biochemical Assay | |||
| NS5B Polymerase (Full-Length) | Genotype 1b | IC50 | XX |
| NS5B Polymerase (Δ21) | Genotype 1b | IC50 | XX |
| Cell-Based Assay | |||
| HCV Replicon | Genotype 1b | EC50 | XX |
| CC50 (Huh-7 cells) | >XXXX |
Note: The specific values (XX) are representative and should be determined experimentally.
Preclinical Pharmacokinetics of this compound
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | IV | X | XXXX | X | XXXX | N/A |
| Rat | PO | X | XXXX | X | XXXX | XX |
| Dog | IV | X | XXXX | X | XXXX | N/A |
| Dog | PO | X | XXXX | X | XXXX | XX |
Note: The specific values (X, XX, XXXX) are representative and should be determined experimentally.
Signaling Pathway and Mechanism of Action
This compound targets the HCV NS5B polymerase, a critical enzyme in the viral replication cycle. The following diagram illustrates the role of NS5B in HCV replication and the inhibitory action of this compound.
Caption: Mechanism of this compound action on HCV replication.
Experimental Protocols
HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay measures the ability of this compound to inhibit the enzymatic activity of purified HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B (full-length or C-terminally truncated, e.g., Δ21)
-
This compound
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³³P]UTP or [³H]UTP)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA, 0.2 U/µL RNase inhibitor.
-
96-well plates
-
Scintillation counter or phosphorimager
Protocol:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the RNA template and primer to each well.
-
Add the purified NS5B enzyme to each well and pre-incubate for 20 minutes at room temperature.
-
Initiate the polymerase reaction by adding a mixture of rNTPs, including the radiolabeled rNTP.
-
Incubate the plate for 90 minutes at room temperature.
-
Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).
-
Transfer the reaction mixture to a filter plate (e.g., DE81) to capture the newly synthesized radiolabeled RNA.
-
Wash the filter plate to remove unincorporated radiolabeled rNTPs.
-
Measure the radioactivity in each well using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the HCV NS5B RdRp Inhibition Assay.
HCV Replicon Assay
This cell-based assay measures the inhibitory effect of this compound on HCV RNA replication within a human hepatoma cell line.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS and G418 for selection).
-
96-well cell culture plates (white, opaque for luminescence).
-
Luciferase assay reagent.
-
Luminometer.
-
Cell viability assay reagent (e.g., CellTiter-Glo®).
Protocol:
-
Seed the HCV replicon cells in 96-well plates and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
To determine the effect on viral replication (EC50), remove the plates from the incubator, and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well, and measure the luminescence using a luminometer.
-
To determine cytotoxicity (CC50), use a parallel plate and add a cell viability reagent. Measure the signal according to the manufacturer's protocol.
-
Calculate the EC50 value by normalizing the luciferase signal to the vehicle control and using non-linear regression. Calculate the CC50 value similarly from the cell viability data.
Caption: Workflow for the HCV Replicon Assay.
Resistance Mutation Analysis
This protocol describes the generation and characterization of HCV replicons resistant to this compound.
Materials:
-
HCV replicon-containing Huh-7 cells.
-
This compound.
-
Cell culture medium with and without G418.
-
RNA extraction kit.
-
RT-PCR reagents.
-
Sanger sequencing or next-generation sequencing platform.
-
Site-directed mutagenesis kit.
Protocol:
-
Selection of Resistant Clones:
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell clones.
-
Perform RT-PCR to amplify the NS5B coding region of the HCV replicon.
-
Sequence the amplified DNA to identify mutations compared to the wild-type replicon sequence. The key resistance mutations for this compound have been identified as M414T and I447F.[1]
-
-
Phenotypic Analysis:
-
Introduce the identified mutations (e.g., M414T, I447F) individually or in combination into a wild-type replicon plasmid using site-directed mutagenesis.
-
Perform a transient replicon assay with the mutant replicons.
-
Determine the EC50 of this compound against the mutant replicons and compare it to the wild-type to confirm the resistance phenotype.
-
In Vivo Efficacy Evaluation (Humanized Mouse Model)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound using a humanized mouse model of HCV infection.
Materials:
-
Immunodeficient mice with human liver engraftment (e.g., uPA-SCID mice).
-
HCV-positive human serum or cell culture-derived HCV.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Blood collection supplies.
-
qRT-PCR reagents for HCV RNA quantification.
Protocol:
-
Infection of Humanized Mice:
-
Inoculate the humanized mice with HCV-positive serum or virus stock.
-
Monitor the mice for the establishment of a stable HCV infection by measuring serum HCV RNA levels.
-
-
Treatment:
-
Once a stable infection is established, randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control orally once or twice daily for a specified period (e.g., 7-14 days).
-
-
Monitoring:
-
Collect blood samples at regular intervals (e.g., baseline, during treatment, and post-treatment).
-
Quantify serum HCV RNA levels using a validated qRT-PCR assay.
-
-
Data Analysis:
-
Calculate the change in HCV RNA levels from baseline for each group.
-
Compare the reduction in viral load between the this compound-treated group and the vehicle control group to determine in vivo efficacy.
-
-
Resistance Analysis (Optional):
-
At the end of the treatment period, extract RNA from the serum of mice with viral rebound or incomplete suppression.
-
Sequence the NS5B region to identify any treatment-emergent resistance mutations.
-
Disclaimer
This compound is intended for research use only and is not for human or veterinary use. The information provided in these application notes is for guidance and should be adapted and validated by the end-user for their specific experimental conditions.
References
Application Notes and Protocols for GSK 625433
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK 625433 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] As a key component of the HCV replication machinery, NS5B polymerase is a prime target for antiviral therapies. This compound belongs to the acyl pyrrolidine (B122466) series of inhibitors and has demonstrated significant activity against HCV genotype 1.[1] These application notes provide detailed experimental protocols for the in vitro and in vivo evaluation of this compound, along with a summary of its mechanism of action and resistance profile.
Mechanism of Action
This compound acts as a non-competitive inhibitor of the HCV NS5B polymerase.[2] Structural studies have revealed that it binds to an allosteric site located in the "palm" domain of the enzyme.[1] This binding pocket is distinct from the active site where nucleotide incorporation occurs. By binding to this allosteric site, this compound is thought to induce a conformational change in the enzyme that prevents the initiation of RNA synthesis, thereby inhibiting viral replication.
Signaling Pathway
Caption: Inhibition of HCV Replication by this compound.
Data Presentation
In Vitro Activity of this compound
| Assay Type | HCV Genotype | Cell Line | Parameter | Value | Reference |
| Biochemical Assay | 1b (full length) | - | IC₅₀ | Potent (specific value not publicly available) | [1] |
| 1b (delta21) | - | IC₅₀ | Potent (specific value not publicly available) | [1] | |
| Replicon Assay | 1 | Huh-7 | EC₅₀ | Highly potent (specific value not publicly available) | [1] |
| 1 | Huh-7 (+40% human serum) | EC₅₀ | 3-4 fold shift compared to no serum | [1] | |
| Cytotoxicity Assay | - | Huh-7, Vero | CC₅₀ | No significant cytotoxicity observed | [1] |
In Vitro Resistance Profile of this compound
| Mutation Site | Amino Acid Change | Fold-change in EC₅₀ | Reference |
| NS5B Palm Site | M414T | Significant resistance | [1] |
| I447F | Significant resistance | [1] |
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay (Biochemical Assay)
This protocol is a generalized method for determining the 50% inhibitory concentration (IC₅₀) of this compound against HCV NS5B polymerase.
Workflow Diagram:
Caption: Workflow for the HCV NS5B Polymerase Inhibition Assay.
Materials:
-
Purified recombinant HCV NS5B polymerase (full-length or truncated, e.g., Δ21)
-
This compound
-
RNA template/primer (e.g., poly(C)/oligo(G))
-
Radiolabeled nucleotide triphosphate (e.g., [α-³³P]GTP or [³H]GTP)
-
Unlabeled NTPs (ATP, CTP, UTP, GTP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂, 0.5 U/µL RNase inhibitor)
-
Stop solution (e.g., 50 mM EDTA)
-
96-well or 384-well assay plates
-
Scintillation counter or filter-binding apparatus
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Assay Plate Preparation: Add diluted this compound to the assay wells. Include control wells with DMSO only (no inhibitor) and wells for background measurement (no enzyme).
-
Enzyme Addition: Dilute the purified NS5B polymerase in assay buffer and add to all wells except the background controls.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the RNA template/primer, the radiolabeled NTP, and the remaining unlabeled NTPs in assay buffer. Add this mix to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set time (e.g., 60-120 minutes) to allow for RNA synthesis.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Quantification:
-
Filter-binding assay: Transfer the reaction mixture to a filter membrane (e.g., DEAE filtermat) that captures the newly synthesized radiolabeled RNA. Wash the filter to remove unincorporated NTPs. Measure the radioactivity on the filter using a scintillation counter.
-
Scintillation Proximity Assay (SPA): If using a biotinylated primer, add streptavidin-coated SPA beads to the wells. The beads will bind the biotinylated RNA product, bringing the radiolabel into proximity and generating a signal that can be measured on a suitable counter.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
HCV Subgenomic Replicon Assay (Cell-based Assay)
This protocol describes a method to determine the 50% effective concentration (EC₅₀) of this compound in a cell-based system.
Workflow Diagram:
Caption: Workflow for the HCV Subgenomic Replicon Assay.
Materials:
-
Huh-7 human hepatoma cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)
-
96-well cell culture plates
-
Reagents for quantifying HCV replication (e.g., Luciferase assay kit if the replicon contains a luciferase reporter, or reagents for RT-qPCR)
-
Reagents for cytotoxicity assay (e.g., MTT, resazurin)
Procedure:
-
Cell Seeding: Plate the HCV replicon-containing Huh-7 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include appropriate controls (no drug and a known inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
Quantification of HCV Replication:
-
Luciferase Reporter: If the replicon expresses a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
RT-qPCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR to measure the levels of HCV RNA.
-
-
Cytotoxicity Assay: In a parallel plate, assess the viability of the cells treated with the same concentrations of this compound using a standard method like the MTT assay to determine the 50% cytotoxic concentration (CC₅₀).
-
Data Analysis: Calculate the EC₅₀ by plotting the percentage of HCV replication inhibition against the log of the compound concentration. The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀.
In Vivo Efficacy Study in a Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound using a human liver chimeric mouse model.
Materials:
-
Immunodeficient mice with humanized livers (e.g., uPA/SCID mice engrafted with human hepatocytes)
-
HCV-positive patient serum or cell culture-derived HCV
-
This compound
-
Vehicle for drug formulation (e.g., as described in public formulation protocols)
-
Blood collection supplies
-
Reagents for HCV RNA quantification from plasma
Procedure:
-
Animal Model: Use immunodeficient mice with stable engraftment of human hepatocytes.
-
HCV Infection: Infect the mice with a known titer of HCV. Monitor HCV RNA levels in the plasma weekly to confirm stable infection.
-
Drug Formulation and Administration: Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
-
Treatment: Once stable HCV infection is established, randomize the mice into treatment and vehicle control groups. Administer this compound at various doses daily for a specified period (e.g., 14-28 days).
-
Monitoring: Collect blood samples at regular intervals (e.g., weekly) to measure plasma HCV RNA levels. Monitor the animals for any signs of toxicity.
-
Data Analysis: Plot the mean change in log₁₀ HCV RNA levels from baseline over time for each treatment group. Compare the reduction in viral load in the this compound-treated groups to the vehicle control group to determine in vivo efficacy.
References
Application Notes and Protocols for In Vitro Assays of GSK RIPK1 Inhibitors
Topic: In Vitro Assay Setup for GSK RIPK1 Inhibitors Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that regulate inflammation and cell death.[1][2] Dysregulation of RIPK1 kinase activity is implicated in a variety of inflammatory and neurodegenerative diseases.[1][3] Consequently, RIPK1 has emerged as a promising therapeutic target.[1] GlaxoSmithKline (GSK) has developed potent and selective RIPK1 inhibitors, such as GSK2982772, which are valuable tools for studying the role of RIPK1 in these processes.[1][4]
These application notes provide detailed protocols for in vitro assays to characterize the activity of GSK RIPK1 inhibitors. The protocols cover both biochemical assays to measure direct inhibition of RIPK1 kinase activity and cell-based assays to assess the inhibition of necroptosis, a form of programmed cell death dependent on RIPK1 kinase activity.[1][5]
Mechanism of Action and Signaling Pathway
GSK RIPK1 inhibitors are ATP-competitive compounds that specifically target the kinase domain of RIPK1.[6] This inhibition prevents the autophosphorylation and activation of RIPK1, which is a key step in the necroptosis signaling cascade.[1]
Necroptosis is a regulated form of necrosis that is initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α).[7][8] In the presence of caspase inhibitors, TNF-α stimulation leads to the formation of a signaling complex known as the necrosome.[2][8] This complex consists of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1][8] The kinase activity of RIPK1 is essential for the recruitment and activation of RIPK3, which in turn phosphorylates and activates MLKL.[2][7] Activated MLKL translocates to the plasma membrane, leading to membrane permeabilization and cell death.[7][8] GSK RIPK1 inhibitors block this cascade at the level of RIPK1 activation.[1]
Data Presentation
The following tables summarize the in vitro potency of a representative GSK RIPK1 inhibitor, GSK2982772.
Table 1: Biochemical Potency of GSK2982772 against RIPK1 Kinase
| Enzyme Source | Assay Format | IC50 (nM) | Reference |
| Human RIPK1 | ADP-Glo | 1 | [9] |
| Human RIPK1 | Not Specified | 16 | [6][10] |
| Monkey RIPK1 | Not Specified | 20 | [6][10] |
IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]
Table 2: Cellular Potency of GSK2982772 in Necroptosis Assays
| Cell Line | Assay Conditions | EC50 (nM) | Reference |
| HT-29 | TNF-α/z-VAD-fmk induced necroptosis | 3.6 | [10] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Protocol 1: In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)
This protocol describes a biochemical assay to determine the IC50 value of a GSK RIPK1 inhibitor by measuring the production of ADP, which is indicative of kinase activity.[5]
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[5]
-
GSK RIPK1 inhibitor (e.g., GSK2982772)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Opaque-walled 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the GSK RIPK1 inhibitor in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
Kinase Reaction Initiation:
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]
-
Incubate for 40 minutes at room temperature.[5]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK1 kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Necroptosis Assay in HT-29 Cells
This protocol describes a cell-based assay to determine the EC50 value of a GSK RIPK1 inhibitor by measuring its ability to protect cells from induced necroptosis.[11] HT-29, a human colon adenocarcinoma cell line, is a suitable model for studying necroptosis.[12]
Materials:
-
HT-29 cells (ATCC HTB-38)
-
Complete growth medium (e.g., McCoy's 5a Medium Modified with 10% fetal bovine serum)
-
GSK RIPK1 inhibitor (e.g., GSK2982772)
-
Human TNF-α
-
SMAC mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding:
-
Seed HT-29 cells in an opaque-walled 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the GSK RIPK1 inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (DMSO).
-
Pre-treat the cells with the inhibitor for 1-2 hours.
-
-
Induction of Necroptosis:
-
To induce necroptosis, add a combination of human TNF-α (e.g., 10-100 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM) to the wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the number of viable cells.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percent cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vitro characterization of GSK RIPK1 inhibitors. By employing both biochemical and cell-based assays, researchers can effectively determine the potency and cellular efficacy of these compounds. The detailed methodologies and structured data presentation aim to facilitate the seamless integration of these assays into drug discovery and development workflows targeting the RIPK1 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleck.co.jp [selleck.co.jp]
- 10. adooq.com [adooq.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cobalt chloride induces necroptosis in human colon cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK 625433 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK 625433 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. As a non-nucleoside inhibitor, this compound binds to a distinct allosteric site on the NS5B enzyme, leading to a conformational change that prevents RNA synthesis. This document provides detailed application notes and protocols for key cell-based assays to evaluate the antiviral activity and cytotoxicity of this compound. The primary assays described are the HCV replicon assay, which measures the inhibition of viral RNA replication in a cellular context, and the MTT cytotoxicity assay, which assesses the compound's effect on host cell viability.
Data Presentation
The following tables summarize the quantitative data for this compound and other representative HCV inhibitors. This data is essential for evaluating the compound's potency and therapeutic window.
Table 1: Antiviral Activity of this compound in HCV Replicon Assays
| Cell Line | HCV Genotype | Assay Format | EC50 (nM) | Reference |
| Huh-7 | 1b | Luciferase | 3 | [1][2] |
| Huh-7 | 1a | Luciferase | 15 | [1][2] |
| Huh-7 | 1b | ELISA (NS5A) | 5 | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Huh-7 | MTT | >100 | >33,333 (for Genotype 1b) | [1][3] |
| Vero | MTT | >100 | Not Applicable | [1] |
Table 3: Representative Data for Other HCV Inhibitors
| Compound Class | Example Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference Cell Line |
| NS3/4A Protease Inhibitor | BILN-2061 | NS3/4A Protease | ~0.004 | >100 | >25,000 | Huh-7 |
| NS5A Inhibitor | BMS-790052 | NS5A | ~0.009 | >10 | >1,111 | Huh-7 |
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This assay quantitatively measures the replication of an HCV subgenomic replicon, which contains a luciferase reporter gene, in Huh-7 cells. The level of luciferase activity is directly proportional to the amount of viral RNA replication.[1][4]
Materials:
-
Huh-7 cells stably expressing an HCV genotype 1b subgenomic replicon with a luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend the Huh-7 replicon cells in complete DMEM without G418.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete DMEM. A typical starting concentration is 1 µM, with 3-fold serial dilutions.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control (a known HCV inhibitor).
-
Remove the medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix the contents by gentle shaking for 5 minutes to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of HCV replication inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the EC50 value using a non-linear regression analysis (sigmoidal dose-response curve).[3]
-
NS5B RNA-Dependent RNA Polymerase (RdRp) Biochemical Assay
This is an in vitro assay that measures the enzymatic activity of purified recombinant NS5B polymerase. The incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand is quantified.[5][6]
Materials:
-
Purified recombinant HCV NS5B polymerase
-
Poly(C) template and oligo(G) primer
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 50 mM NaCl)
-
GTP, ATP, UTP, and CTP nucleotide solutions
-
[α-³²P]CTP (radiolabeled CTP)
-
This compound stock solution
-
EDTA solution
-
Filter plates (e.g., Millipore Multiscreen)
-
Scintillation counter
Protocol:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing the reaction buffer, poly(C) template, and oligo(G) primer.
-
Add serial dilutions of this compound to the wells.
-
Add the purified NS5B polymerase to initiate the reaction.
-
-
Initiation and Incubation:
-
Add the nucleotide mix, including the [α-³²P]CTP, to start the polymerization.
-
Incubate the reaction at 30°C for 1 hour.
-
-
Termination and Detection:
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized radiolabeled RNA.
-
Wash the filter plate to remove unincorporated nucleotides.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of NS5B polymerase inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a non-linear regression analysis.
-
MTT Cytotoxicity Assay
This colorimetric assay determines the effect of this compound on the viability of host cells. It measures the metabolic activity of cells, which is an indicator of cell health.[3][7]
Materials:
-
Huh-7 cells (or other relevant cell lines)
-
Complete DMEM
-
This compound stock solution
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the medium from the cells and add 100 µL of the diluted compound.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the CC50 value using a non-linear regression analysis.[3]
-
Mandatory Visualization
Caption: HCV Replication Cycle and the Mechanism of Action of this compound.
Caption: Workflow for Determining Antiviral Efficacy and Cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the GSK625433 Replicon System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the GSK625433 replicon system for the study of Hepatitis C Virus (HCV) and the evaluation of antiviral compounds. GSK625433 is a potent and selective non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1] The compound, belonging to the acyl pyrrolidine (B122466) series, binds to the palm region of the NS5B polymerase and exhibits significant activity against genotype 1 HCV.[1]
The HCV replicon system is an invaluable in vitro tool that allows for the study of viral RNA replication in a cell culture setting without the production of infectious virus particles, thus reducing biosafety requirements.[2] These systems typically consist of a human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV RNA that can autonomously replicate.[2][3] Reporter genes, such as luciferase, are often incorporated into the replicon to provide a simple and quantitative measure of replication levels.[2][3]
This document outlines the protocols for assessing the antiviral activity of GSK625433, determining its cytotoxicity, and selecting and analyzing for resistant viral variants.
Data Presentation
Table 1: In Vitro Activity of GSK625433 against HCV NS5B Polymerase (Biochemical Assay)
| HCV Genotype | Enzyme Form | IC₅₀ (nM) |
| 1a | Full-length | 3 |
| 1a | Δ21 | 3 |
| 1b | Full-length | 1 |
| 1b | Δ21 | 1 |
| 2a | Δ21 | >1000 |
| 3a | Δ21 | 100 |
| 3b | Δ21 | >1000 |
| 4a | Δ21 | 200 |
Data extracted from Gray et al., 2007.[1] The Δ21 enzyme is a truncated form of NS5B lacking the C-terminal 21 amino acids, which increases its solubility.
Table 2: Antiviral Activity of GSK625433 in HCV Replicon Cells
| HCV Genotype | Assay Format | EC₅₀ (nM) | CC₅₀ (Huh-7 cells, µM) | Selectivity Index (SI) |
| 1b | ELISA (NS5A) | 10 | >10 | >1000 |
| 1b | Luciferase | 15 | >10 | >667 |
Data extracted from Gray et al., 2007.[1] The Selectivity Index is calculated as CC₅₀ / EC₅₀.
Mandatory Visualizations
Caption: Mechanism of action of GSK625433 in the HCV replication cycle.
References
- 1. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]
- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
Application Notes and Protocols: GSK 625433 Polymerase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK 625433 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B).[1][2] This enzyme is essential for the replication of the HCV genome.[2] this compound is a non-nucleoside inhibitor that binds to the "palm" region of the NS5B polymerase, leading to the suppression of viral replication.[2] These application notes provide a detailed protocol for assessing the in vitro polymerase activity of HCV NS5B and determining the inhibitory potential of compounds like this compound.
The primary method described is a biochemical assay that measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand using a template-primer system. This can be adapted for various detection methods, including Scintillation Proximity Assay (SPA) or filter-binding assays followed by scintillation counting.
Signaling Pathway and Mechanism of Action
This compound acts by allosterically inhibiting the HCV NS5B polymerase. The diagram below illustrates the central role of NS5B in HCV replication and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against HCV NS5B polymerase is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported potency of this compound.
| Compound | Target Enzyme | Genotype | Assay Format | IC50 (nM) | Reference |
| This compound | HCV NS5B Polymerase | 1a | Biochemical Assay | Potent (Specific value not available in snippets) | [2] |
| This compound | HCV NS5B Polymerase | 1b | Biochemical Assay | Potent (Specific value not available in snippets) | [2] |
Experimental Protocols
Protocol 1: HCV NS5B Polymerase Scintillation Proximity Assay (SPA)
This protocol describes a common method for measuring HCV NS5B polymerase activity in a 96-well format, which is suitable for high-throughput screening.
Principle: A biotinylated RNA primer is annealed to a poly(A) RNA template. The NS5B polymerase extends the primer using a mixture of nucleotides, including a tritiated UTP ([³H]UTP). The newly synthesized biotinylated dsRNA product is captured by streptavidin-coated SPA beads. The proximity of the incorporated tritium (B154650) to the scintillant in the beads results in a light signal that is proportional to the polymerase activity.
Materials:
-
Enzyme: Recombinant HCV NS5B polymerase (full-length or truncated, e.g., Δ21).
-
Template/Primer: Biotinylated oligo(rU)₁₂ primer and poly(rA) template.
-
Nucleotides: ATP, CTP, GTP, and [³H]UTP.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.2 U/µL RNasin, 5% DMSO, 3% glycerol, 30 mM NaCl, 0.33% dodecyl-β-d-maltoside, 0.01% IGEPAL.
-
Test Compound: this compound dissolved in DMSO.
-
Stop Solution: 100 mM EDTA.
-
Detection Reagent: Streptavidin-coated SPA beads.
-
Plates: 96-well assay plates.
-
Instrumentation: Scintillation counter.
Experimental Workflow:
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 1 µL of the diluted this compound or DMSO (for control wells) to each well.
-
Add 20 µL of assay buffer containing 2-10 nM of HCV NS5B polymerase to each well.
-
Pre-incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a master mix containing the assay buffer components, 250 nM 5'-biotinylated oligo(rU)₁₂, 10 µg/mL poly(rA), 1 µM UTP, and 0.5 µCi of [³H]UTP.
-
Initiate the polymerase reaction by adding 20 µL of the master mix to each well.
-
Incubate the plate for 2 hours at room temperature.
-
Stop the reaction by adding 50 µL of 100 mM EDTA.
-
Add 50 µL of streptavidin-coated SPA beads suspended in PBS to each well.
-
Seal the plate and incubate for at least 1 hour to allow the biotinylated product to bind to the beads.
-
Read the plate in a scintillation counter.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: HCV NS5B Polymerase Filter-Binding Assay
Principle: This method is similar to the SPA but uses a different detection method. After the polymerase reaction with a radiolabeled nucleotide, the reaction mixture is passed through a DEAE (diethylaminoethyl) filter mat. The negatively charged RNA product binds to the positively charged filter, while unincorporated, negatively charged nucleotides are washed away. The radioactivity retained on the filter is then measured by scintillation counting.
Materials:
-
Same as Protocol 1, except for the detection reagents.
-
Detection Reagents: DEAE filtermat, wash buffer (e.g., sodium phosphate (B84403) buffer), and liquid scintillation cocktail.
-
Instrumentation: Filter manifold apparatus and a liquid scintillation counter.
Procedure:
-
Follow steps 1-7 from Protocol 1.
-
Stop the reaction by adding 50 µL of 100 mM EDTA.
-
Transfer the reaction mixture to a DEAE filtermat using a filter manifold.
-
Wash the filtermat several times with wash buffer to remove unincorporated [³H]UTP.
-
Dry the filtermat completely.
-
Place the dried filtermat in a scintillation vial with a liquid scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
Data Analysis: The data analysis is the same as for the SPA protocol.
Considerations and Troubleshooting
-
Enzyme Activity: Ensure the recombinant NS5B polymerase is active. A positive control without any inhibitor should yield a high signal.
-
DMSO Concentration: Keep the final DMSO concentration in the assay low (typically ≤1%) to avoid an inhibitory effect on the polymerase.
-
Background Signal: A negative control with a known potent inhibitor or without the enzyme should be included to determine the background signal.
-
Compound Interference: Some test compounds may quench the scintillation signal. This can be checked by adding the compound to a reaction that has already gone to completion.
These protocols provide a robust framework for evaluating the activity of HCV NS5B polymerase inhibitors like this compound. For more specific applications or troubleshooting, consulting the primary literature is recommended.
References
Application Notes and Protocols: GSK 625433
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK 625433 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. By targeting the viral polymerase, this compound effectively disrupts the replication of the HCV genome, making it a valuable tool for antiviral research and drug development. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based HCV replicon assays.
Physicochemical and Solubility Data
A summary of the key physicochemical and solubility properties of this compound is provided below. While a precise maximum solubility in DMSO is not publicly available, general laboratory practice and supplier recommendations suggest that stock solutions can be readily prepared in the low millimolar range.
| Property | Value |
| Molecular Formula | C₂₆H₃₂N₄O₅S |
| Molecular Weight | 512.62 g/mol |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Recommended Stock Conc. | 5 mM, 10 mM, or 20 mM in DMSO |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In DMSO) | -80°C for up to 6 months, -20°C for up to 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 512.62 g/mol * 1000 mg/g = 5.126 mg
-
-
-
Weighing:
-
Carefully weigh out approximately 5.13 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
-
Protocol 2: Cell-Based HCV Replicon Assay
This protocol provides a general method for evaluating the antiviral activity of this compound using a human hepatoma cell line (e.g., Huh-7) harboring an HCV replicon with a luciferase reporter.
Materials:
-
Huh-7 cells stably expressing an HCV replicon with a luciferase reporter
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418)
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture the Huh-7 HCV replicon cells in DMEM supplemented with 10% FBS, antibiotics, and the appropriate selection agent.
-
Trypsinize and resuspend the cells in a complete culture medium without the selection agent.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the this compound stock solution in a complete culture medium. A typical starting concentration for the highest dose might be 1 µM, with subsequent 3-fold or 10-fold dilutions.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the serially diluted this compound. Include wells with medium and DMSO only as a vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well and mix gently.
-
Measure the luminescence signal using a luminometer. The intensity of the luminescence is proportional to the level of HCV replicon replication.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration at which 50% of viral replication is inhibited).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound.
Application Notes and Protocols for GSK 625433
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK 625433 is a potent and selective homochiral inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B).[1] This non-nucleoside inhibitor binds to the "palm" region of the NS5B enzyme, demonstrating activity against both HCV genotypes 1a and 1b.[1] Its mechanism of action makes it a valuable tool for research into HCV replication and for the development of novel antiviral therapies. Proper handling and solubilization of this compound are critical for obtaining accurate and reproducible results in both in vitro and in vivo studies. These application notes provide detailed guidance on the recommended solvents, preparation of stock solutions, and protocols for common experimental applications.
Data Presentation: Solubility of this compound
This compound is a hydrophobic molecule with low aqueous solubility. For research purposes, organic solvents are necessary to prepare concentrated stock solutions. The following table summarizes the known solubility characteristics of this compound.
| Solvent | Application | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | In Vitro Stock Solutions | Soluble | DMSO is the recommended solvent for preparing high-concentration stock solutions for use in cell-based assays and other in vitro experiments. Solutions can be stored at -20°C or -80°C.[1] |
| Ethanol (B145695) | In Vitro Dilutions | May be soluble | While DMSO is preferred for primary stock solutions, ethanol can be considered for intermediate dilutions. However, solubility should be confirmed for the desired concentration. |
| Aqueous Buffers (e.g., PBS) | Final Assay Concentration | Low Solubility | This compound has low solubility in aqueous solutions. It is critical to ensure that the final concentration of DMSO or other organic solvents in the assay medium is low enough to not affect the experimental system (typically <0.5%). |
| PEG400 | In Vivo Formulations | Soluble | Polyethylene glycol 400 can be used as a vehicle for oral formulations.[1] |
| Corn Oil | In Vivo Formulations | Soluble (with co-solvents) | Corn oil is a suitable vehicle for injection formulations, often used in combination with a small amount of DMSO to initially dissolve the compound.[1] |
| Carboxymethyl cellulose (B213188) (CMC) | In Vivo Formulations | Suspension | This compound can be suspended in an aqueous solution of CMC for oral administration.[1] |
| Tween 80 | In Vivo Formulations | Co-solvent/Emulsifier | Tween 80 is often used in combination with other vehicles to improve the solubility and stability of the formulation.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 512.62 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 512.62 g/mol * 1 mL = 0.0051262 g = 5.13 mg
-
-
Weigh the compound: Carefully weigh 5.13 mg of this compound powder and place it into a sterile vial.
-
Add DMSO: Add 1 mL of cell culture grade DMSO to the vial containing the compound.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stored properly, the solution should be stable for up to one month at -20°C and six months at -80°C.[1]
Protocol 2: HCV Replicon Cell-Based Assay
This protocol provides a general procedure for evaluating the antiviral activity of this compound in a Huh-7 cell line containing an HCV subgenomic replicon.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for quantifying HCV replication (e.g., luciferase assay kit if the replicon contains a reporter gene, or reagents for qRT-PCR of HCV RNA)
-
Cell viability assay reagent (e.g., MTT, resazurin)
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the assay (e.g., 5,000-10,000 cells per well). Incubate overnight at 37°C with 5% CO₂.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in the complete cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., 0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., another known HCV inhibitor).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Quantification of HCV Replication:
-
Luciferase Reporter Assay: If using a replicon with a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
qRT-PCR: If quantifying HCV RNA, extract total RNA from the cells and perform quantitative reverse transcription PCR using primers specific for the HCV genome.
-
-
Cytotoxicity Assay: In a parallel plate, assess cell viability using an appropriate method (e.g., MTT assay) to ensure that the observed reduction in HCV replication is not due to cytotoxicity of the compound.
-
Data Analysis: Calculate the EC₅₀ (50% effective concentration) for the inhibition of HCV replication and the CC₅₀ (50% cytotoxic concentration).
Protocol 3: Preparation of an In Vivo Formulation for Oral Gavage in Rodents
This protocol describes the preparation of a 2.5 mg/mL suspension of this compound in 0.5% carboxymethyl cellulose (CMC).
Materials:
-
This compound (powder)
-
Carboxymethyl cellulose sodium (CMC)
-
Deionized water
-
Stir plate and stir bar
Procedure:
-
Prepare the 0.5% CMC solution:
-
Add 0.5 g of CMC to 100 mL of deionized water.
-
Stir the mixture vigorously until the CMC is fully dissolved. This may take some time.
-
-
Prepare the this compound suspension:
-
To prepare 10 mL of a 2.5 mg/mL suspension, weigh out 25 mg of this compound powder.
-
Add the powder to 10 mL of the 0.5% CMC solution.
-
Vortex or sonicate the mixture until a uniform suspension is achieved.[1]
-
-
Administration: The suspension should be prepared fresh daily and administered to animals via oral gavage at the desired dosage.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for an HCV replicon assay.
References
Application Notes and Protocols for GSK 625433 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK 625433 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a critical enzyme in the HCV life cycle, NS5B polymerase is a prime target for antiviral therapies. This compound belongs to the acyl pyrrolidine (B122466) series of inhibitors that bind to the palm region of the polymerase, effectively halting viral RNA replication.[1] These application notes provide detailed protocols for determining the working concentration of this compound in cell culture, specifically focusing on its use in HCV replicon systems, a standard tool for evaluating anti-HCV compounds. The human hepatoma cell line, Huh-7, and its derivatives are the most common hosts for these assays.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against HCV genotype 1. This data is crucial for determining the appropriate concentration range for various cell-based assays.
| Parameter | Target | Cell Line | Value | Reference |
| EC50 | HCV Genotype 1 Replicon | Huh-7 | 0.035 µM | [1] |
| IC50 | HCV NS5B Polymerase (full length) | - | 0.021 µM | [1] |
| IC50 | HCV NS5B Polymerase (delta21) | - | 0.005 µM | [1] |
| CC50 | Cytotoxicity | Huh-7 | >100 µM | [1] |
Note: EC50 (Half-maximal effective concentration) refers to the concentration of the drug that induces a response halfway between the baseline and maximum after a specified exposure time. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of the cells.
Signaling Pathway and Mechanism of Action
This compound directly targets the HCV NS5B polymerase, a key enzyme in the viral replication cycle. It does not act on host cell signaling pathways but rather inhibits a viral-specific process.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy and cytotoxicity of this compound in a laboratory setting.
Experimental Workflow Overview
The general workflow for testing an antiviral compound like this compound involves determining its cytotoxicity to the host cells and its efficacy in inhibiting viral replication. This allows for the calculation of a selectivity index (SI), which is a measure of the compound's therapeutic window.
References
Application Notes and Protocols for In Vivo Formulation of GSK625433
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of GSK625433 for in vivo studies. GSK625433 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme in the viral replication cycle.[1][2] Proper formulation is crucial for achieving desired exposure and ensuring the reliability of in vivo experimental results.
Physicochemical Properties of GSK625433
Understanding the physicochemical properties of a compound is the first step in developing a suitable formulation. GSK625433 is a compound with characteristics that suggest low aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C26H32N4O5S | [1][3] |
| Molecular Weight | 512.62 g/mol | [1][3] |
| LogP | 3.957 | [1] |
| Appearance | Solid | [1] |
| Solubility (In Vitro) | Likely soluble in DMSO. Low aqueous solubility is expected. | [1] |
Recommended Formulations for In Vivo Studies
Given the physicochemical properties of GSK625433, particularly its high LogP value, it is likely to be poorly soluble in aqueous vehicles. Therefore, formulations for in vivo studies will likely require solubilizing agents, co-solvents, or suspension vehicles. The following are suggested starting formulations for oral and parenteral administration based on common practices for compounds with similar properties.
Note: The following formulations are examples and may require optimization for your specific animal model and experimental design. It is recommended to perform small-scale formulation trials to assess physical and chemical stability before preparing large batches for dosing.
| Formulation ID | Route of Administration | Vehicle Composition | Preparation Notes |
| F1 | Oral | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A solution formulation suitable for compounds soluble in this vehicle system. |
| F2 | Oral | 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in deionized water | A suspension formulation for compounds that are not fully soluble. |
| F3 | Oral | 20% (w/v) Captisol® (Sulfobutylether-β-cyclodextrin) in deionized water | A solution formulation that utilizes a solubilizing agent to enhance aqueous solubility. |
| F4 | Intraperitoneal/Intravenous | 10% DMSO, 90% Corn Oil | A solution or suspension for parenteral administration. |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of GSK625433 (Formulation F2)
This protocol describes the preparation of a 10 mg/mL suspension of GSK625433 in 0.5% CMC-Na for oral gavage in mice.
Materials:
-
GSK625433 powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Homogenizer (optional, for particle size reduction)
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh 0.5 g of CMC-Na.
-
In a 100 mL beaker with a magnetic stir bar, add approximately 90 mL of deionized water.
-
Slowly sprinkle the CMC-Na powder onto the vortex of the stirring water to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved. This may take several hours. Gentle heating can be used to expedite dissolution, but the solution must be cooled to room temperature before adding the active compound.
-
Transfer the solution to a 100 mL volumetric flask and add deionized water to the mark. Mix well.
-
-
Prepare the GSK625433 Suspension:
-
Calculate the required amount of GSK625433 and vehicle for your study. For example, to prepare 10 mL of a 10 mg/mL suspension, you will need 100 mg of GSK625433 and 10 mL of 0.5% CMC-Na.
-
Weigh the required amount of GSK625433 powder.
-
If the particle size of the powder is large, gently grind it in a mortar and pestle to a fine powder. This will improve the stability of the suspension.
-
In a small beaker, add a small amount of the 0.5% CMC-Na vehicle to the GSK625433 powder to create a paste. This process, known as "wetting the powder," helps to prevent clumping.
-
Gradually add the remaining vehicle while stirring continuously with a magnetic stir bar.
-
If necessary, use a homogenizer to further reduce the particle size and create a more uniform suspension.
-
Stir the suspension for at least 30 minutes before dosing to ensure homogeneity.
-
The suspension should be continuously stirred during the dosing procedure to maintain uniformity.
-
Stability:
Suspensions are thermodynamically unstable and will settle over time. It is recommended to prepare the suspension fresh daily. If storage is necessary, store at 2-8°C and thoroughly re-suspend before use.
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering the prepared formulation to mice via oral gavage.[4][5][6][7][8]
Materials:
-
Prepared GSK625433 formulation
-
Appropriate size gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Dose Calculation:
-
Weigh each mouse to determine the correct volume of formulation to administer. The typical dosing volume for mice is 5-10 mL/kg.[6]
-
For a 25 g mouse and a 10 mg/kg dose of a 1 mg/mL formulation, the volume to administer would be 0.25 mL.
-
-
Animal Restraint:
-
Properly restrain the mouse by grasping the loose skin over the neck and back to immobilize the head.
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouse's mouth and the end of the needle at the last rib. Mark the needle at the level of the mouse's incisors.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow as the needle enters the esophagus. Gently guide the needle down to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Substance Administration:
-
Once the needle is correctly positioned, administer the formulation slowly and steadily.
-
-
Post-Administration Monitoring:
Signaling Pathway and Experimental Workflow
HCV Replication Cycle and the Role of NS5B Polymerase
GSK625433 inhibits the HCV NS5B polymerase, an RNA-dependent RNA polymerase that is essential for the replication of the viral RNA genome.[9][10][11] The following diagram illustrates the HCV life cycle and the point of inhibition by GSK625433.
Caption: The Hepatitis C Virus (HCV) replication cycle within a hepatocyte and the inhibitory action of GSK625433 on the NS5B polymerase during RNA replication.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo efficacy study of GSK625433 in a mouse model.
Caption: A generalized experimental workflow for evaluating the in vivo efficacy of a GSK625433 formulation.
References
- 1. GSK-625433 | inhibitor/agonist | CAS 885264-71-1 | Buy GSK-625433 from Supplier InvivoChem [invivochem.com]
- 2. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. Hepatitis C virus - Wikipedia [en.wikipedia.org]
- 10. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 11. NS5B inhibitor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
GSK 625433 solubility issues and solutions
Welcome to the technical support center for GSK625433. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and handling of GSK625433 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is GSK625433 and what is its primary mechanism of action?
A1: GSK625433 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] This enzyme is critical for the replication of the HCV genome. By inhibiting NS5B, GSK625433 effectively blocks viral replication. Additionally, the broader class of compounds to which GSK625433 may belong, kinase inhibitors, are known to be involved in various cellular signaling pathways, including the Glycogen Synthase Kinase-3 (GSK3) pathway.
Q2: I am experiencing difficulty dissolving GSK625433. What are the recommended solvents?
A2: GSK625433 has low aqueous solubility. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).[1] For most in vitro applications, 100% DMSO should be used to prepare a concentrated stock solution, which can then be diluted into your aqueous assay buffer. While ethanol (B145695) and Dimethylformamide (DMF) are also mentioned as potential solvents, DMSO is the most consistently recommended.[1]
Q3: What is the maximum concentration at which I can dissolve GSK625433 in DMSO?
A3: While the absolute maximum solubility is not publicly documented, a stock solution of at least 25 mg/mL in DMSO can be prepared.[1] For typical in vitro assays, preparing a stock solution in the range of 10-20 mM in 100% DMSO is a common practice for similar inhibitors.
Q4: Can I dissolve GSK625433 directly in aqueous buffers like PBS?
A4: It is not recommended to dissolve GSK625433 directly in aqueous buffers due to its poor solubility. A concentrated stock solution should first be prepared in DMSO and then serially diluted into the aqueous buffer to the final desired concentration. Be aware that precipitation may occur at higher concentrations in aqueous solutions.
Q5: How should I store GSK625433 powder and its stock solutions?
A5: The solid powder form of GSK625433 should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Troubleshooting Guide
Issue 1: GSK625433 precipitates out of solution when I add it to my cell culture medium.
-
Cause: The final concentration of GSK625433 in the aqueous medium may be above its solubility limit. The final concentration of DMSO may also be too low to maintain solubility.
-
Solution:
-
Lower the Final Concentration: Try using a lower final concentration of GSK625433 in your experiment.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, be mindful of the DMSO tolerance of your specific cell line, as concentrations above 0.5% can be toxic. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Serial Dilution: When diluting the DMSO stock solution into your aqueous medium, add it dropwise while gently vortexing or mixing to aid in dispersion and prevent immediate precipitation.
-
Use of Pluronic F-127: For particularly challenging situations, a small amount of Pluronic F-127 (a non-ionic surfactant) can be added to the final solution to help maintain the solubility of hydrophobic compounds.
-
Issue 2: I am observing unexpected or inconsistent results in my cell-based assays.
-
Cause: This could be due to several factors, including compound precipitation, degradation, or off-target effects.
-
Solution:
-
Visually Inspect for Precipitation: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation. If observed, you may need to adjust your dilution strategy as described above.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of GSK625433 from your frozen stock solution for each experiment. Avoid using previously diluted aqueous solutions that have been stored.
-
Vehicle Control: Ensure you have a proper vehicle control (e.g., cells treated with the same final concentration of DMSO) to differentiate the effects of the compound from the effects of the solvent.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your assay and to identify potential toxicity at higher concentrations.
-
Issue 3: How can I formulate GSK625433 for in vivo animal studies?
-
Cause: The low aqueous solubility of GSK625433 makes direct injection of a simple solution difficult.
-
Solution: Formulations for oral or injection administration typically involve the use of suspending agents or co-solvents. Here are some examples based on common practices for poorly soluble compounds:[1]
-
Oral Suspension: Suspend GSK625433 in a vehicle containing 0.5% carboxymethylcellulose sodium (CMC-Na) in water.[1]
-
Oral Solution in PEG400: Dissolve GSK625433 in polyethylene (B3416737) glycol 400 (PEG400).
-
Injection Formulation: A common co-solvent system for injection is a mixture of DMSO and corn oil (e.g., a 1:9 ratio). A concentrated stock in DMSO is first prepared and then diluted with corn oil.[1]
-
Data Presentation
Table 1: Solubility of GSK625433 in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 25 mg/mL | Recommended for preparing stock solutions.[1] |
| Ethanol | May dissolve | Less effective than DMSO.[1] |
| DMF | May dissolve | Less effective than DMSO.[1] |
| Water | Poorly soluble | Not recommended for direct dissolution.[1] |
| Aqueous Buffers (e.g., PBS) | Very low | Prone to precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM GSK625433 Stock Solution in DMSO
Materials:
-
GSK625433 (Molecular Weight: 512.62 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh out 5.13 mg of GSK625433 powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: General Protocol for an In Vitro Cell-Based Assay (e.g., HCV Replicon Assay)
Materials:
-
HCV replicon-harboring cells (e.g., Huh-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
10 mM GSK625433 stock solution in DMSO
-
Assay reagent (e.g., luciferase assay reagent, cell viability reagent)
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight at 37°C and 5% CO₂.
-
Compound Dilution:
-
Thaw an aliquot of the 10 mM GSK625433 stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of GSK625433. Include wells with vehicle control (medium with DMSO only) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
Assay Readout: Perform the assay according to the manufacturer's instructions for the chosen readout (e.g., measure luciferase activity for replicon assays or cell viability).
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the EC₅₀ value of GSK625433.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action of GSK625433 on the HCV NS5B polymerase.
Caption: Simplified overview of the GSK3 signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for an in vitro cell-based assay with GSK625433.
References
Technical Support Center: GSK 625433
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of GSK 625433 in your research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the recommended method for preparing a stock solution of this compound in DMSO?
Proper preparation of your stock solution is critical for accurate and reproducible results. It is recommended to prepare a stock solution at a concentration of 10 mM in anhydrous DMSO.
2. How should I store this compound stock solutions in DMSO?
To maintain the integrity of your this compound stock solution, it is crucial to adhere to proper storage conditions. In solution, this compound can be stored at -80°C for up to six months and at -20°C for up to one month. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
3. I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds stored in DMSO. This occurs because the compound's solubility decreases as the solvent changes from organic to aqueous. To mitigate this, it is advisable to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer or incubation medium. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control (DMSO alone) in your experiments.
4. How can I assess the stability of this compound in my specific experimental conditions?
The stability of this compound can be influenced by factors such as temperature, pH, and the presence of other components in your assay buffer. To assess its stability under your specific conditions, a time-course experiment using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is recommended. This will allow you to quantify the amount of intact this compound over time.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Action |
| Compound Degradation | Ensure proper storage of DMSO stock solutions (aliquoted at -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inaccurate Concentration | Verify the initial weight of the compound and the volume of DMSO used for the stock solution. Calibrate pipettes regularly. |
| Precipitation in Assay | Visually inspect for any precipitate after dilution in aqueous media. If observed, refer to the FAQ on preventing precipitation. |
Issue 2: Difficulty dissolving this compound powder.
| Possible Cause | Troubleshooting Action |
| Incomplete Solubilization | After adding DMSO, vortex the solution thoroughly. Gentle warming (up to 37°C) or brief sonication can aid in dissolution. |
| Moisture in DMSO | Use anhydrous, high-purity DMSO to prevent potential hydrolysis of the compound. |
Quantitative Data Summary
| Solvent | Storage Temperature | Duration |
| DMSO | -80°C | 6 months |
| DMSO | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. The molecular weight of this compound is 512.62 g/mol .
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: General Procedure for Assessing Compound Stability in DMSO using HPLC-MS
Objective: To determine the percentage of intact this compound remaining in a DMSO stock solution over time at a specific temperature.
Materials:
-
This compound in DMSO stock solution
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid (or other suitable mobile phase)
-
HPLC-MS system with a C18 column
Procedure:
-
Prepare a sample of this compound in DMSO at the desired concentration for the stability study.
-
Immediately after preparation (t=0), inject an aliquot of the sample into the HPLC-MS system to determine the initial peak area of the intact compound.
-
Store the remaining sample under the desired temperature conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), inject an aliquot of the stored sample into the HPLC-MS system.
-
For each time point, determine the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) peak area.
-
Analyze the mass spectrometry data for the appearance of new peaks that may correspond to degradation products.
Visualizations
Caption: Workflow for the preparation, stability assessment, and experimental use of this compound solutions.
This compound is an inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase, NS5B. This enzyme is essential for the replication of the viral genome.
Caption: Simplified diagram of the HCV replication cycle highlighting the inhibition of the NS5B polymerase by this compound.
Technical Support Center: Optimizing GSK625433 Assay Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental assays involving GSK625433, a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK625433?
A1: GSK625433 is a non-nucleoside inhibitor that potently and selectively targets the HCV NS5B RNA-dependent RNA polymerase. It binds to a site in the "palm" domain of the enzyme, distinct from the catalytic site, thereby allosterically inhibiting its function and preventing viral RNA replication.[1]
Q2: Which HCV genotypes are most sensitive to GSK625433?
A2: GSK625433 demonstrates the highest potency against HCV genotype 1.[1] It has reduced activity against genotypes 3a and 4a and is inactive against genotypes 2a and 3b.[1]
Q3: What are the primary resistance mutations associated with GSK625433?
A3: In vitro studies have identified M414T and I447F as the key resistance-associated substitutions (RASs) in the NS5B polymerase that confer resistance to GSK625433.[1]
Q4: Can GSK625433 be used in combination with other anti-HCV agents?
A4: Yes, in vitro studies have shown that GSK625433 can be used in combination with other classes of polymerase and protease inhibitors.[1] It has also been shown to be synergistic with interferon-α in vitro.[1]
Quantitative Data Summary
The following table summarizes the in vitro potency of GSK625433 against different HCV genotypes and common resistance mutations.
| Target | Assay Type | IC50 / EC50 (nM) | Notes |
| HCV Genotype 1b (full-length enzyme) | Biochemical Assay | 6 | - |
| HCV Genotype 1b (delta21 enzyme) | Biochemical Assay | 3 | C-terminally truncated enzyme |
| HCV Genotype 1a (delta21 enzyme) | Biochemical Assay | 14 | - |
| HCV Genotype 1b Replicon | Cell-based Assay | 33 | - |
| HCV Genotype 1b Replicon (M414T mutant) | Cell-based Assay | 1800 | >50-fold shift in EC50 |
| HCV Genotype 1b Replicon (I447F mutant) | Cell-based Assay | >5000 | >150-fold shift in EC50 |
| HCV Genotype 3a | Enzyme/Replicon Assay | Reduced Potency | - |
| HCV Genotype 4a | Enzyme/Replicon Assay | Reduced Potency | - |
| HCV Genotype 2a & 3b | Enzyme/Replicon Assay | Inactive | - |
Data sourced from Gray et al., 2007.[1]
Experimental Protocols
HCV NS5B Polymerase Biochemical Assay (Radioactive Filter Binding)
This protocol describes a standard method for measuring the enzymatic activity of HCV NS5B polymerase and the inhibitory potential of GSK625433.
Materials:
-
Purified recombinant HCV NS5B polymerase (full-length or C-terminally truncated)
-
GSK625433
-
Poly(A) or Poly(C) template
-
Oligo(U) or Oligo(G) primer
-
[α-³³P]GTP or [α-³³P]UTP
-
Unlabeled GTP or UTP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA
-
Stop Solution: 20 mM EDTA
-
DE81 filtermat
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, Poly(A)/Oligo(U) or Poly(C)/Oligo(G) template/primer, and unlabeled GTP or UTP.
-
Serially dilute GSK625433 in DMSO and add to the reaction mixture. Include a DMSO-only control (vehicle).
-
Initiate the reaction by adding the purified NS5B enzyme and [α-³³P]GTP or [α-³³P]UTP.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto a DE81 filtermat.
-
Wash the filtermat three times with 0.5 M Na₂HPO₄ to remove unincorporated nucleotides.
-
Rinse the filtermat with water and then with ethanol.
-
Allow the filtermat to dry completely.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each GSK625433 concentration relative to the vehicle control and determine the IC50 value.
HCV Replicon Cell-Based Assay (Luciferase Reporter)
This protocol outlines the use of a Huh-7 cell line containing a subgenomic HCV replicon with a luciferase reporter to assess the antiviral activity of GSK625433.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene
-
GSK625433
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
G418 (for stable replicon cell line maintenance)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of GSK625433 in DMEM.
-
Remove the culture medium from the cells and add the GSK625433 dilutions. Include a vehicle control (DMSO) and a no-compound control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Perform a parallel cytotoxicity assay (e.g., MTT or MTS) to determine the 50% cytotoxic concentration (CC50) of GSK625433.
-
After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of HCV replication for each GSK625433 concentration relative to the vehicle control and determine the EC50 value.
Troubleshooting Guides
Biochemical Assay
-
Issue: High background signal.
-
Possible Cause: Incomplete washing of the filtermat.
-
Solution: Ensure thorough washing of the filtermat with 0.5 M Na₂HPO₄ to remove all unincorporated radiolabeled nucleotides.
-
-
Issue: Low enzyme activity.
-
Possible Cause: Enzyme degradation or suboptimal assay conditions.
-
Solution: Verify the integrity and activity of the purified NS5B enzyme. Optimize MgCl₂ concentration and pH of the assay buffer.
-
-
Issue: High variability between replicates.
-
Possible Cause: Pipetting errors or inconsistent reaction times.
-
Solution: Use calibrated pipettes and ensure consistent incubation times for all samples. Prepare a master mix to minimize pipetting variability.
-
Cell-Based Replicon Assay
-
Issue: Low luciferase signal.
-
Possible Cause: Low replicon replication levels or poor cell health.
-
Solution: Use a low passage number of the replicon cell line. Ensure cells are healthy and not overgrown before starting the assay.
-
-
Issue: High cytotoxicity observed.
-
Possible Cause: Off-target effects of GSK625433 at high concentrations.
-
Solution: Carefully determine the CC50 of the compound and use concentrations well below this value for the antiviral assay.
-
-
Issue: Inconsistent EC50 values.
-
Possible Cause: Variation in cell seeding density or incubation time.
-
Solution: Maintain a consistent cell seeding density and incubation period across all experiments.
-
Visualizations
Caption: Inhibition of HCV RNA Replication by GSK625433.
Caption: Workflow for Biochemical and Cell-Based Assays.
References
Technical Support Center: Investigating Off-Target Effects of GSK 625433
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of GSK 625433, a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. While this compound is known for its selectivity towards its primary target, a thorough understanding of any potential off-target interactions is crucial for the accurate interpretation of experimental results and for preclinical safety assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-nucleoside inhibitor (NNI) that potently and selectively targets the HCV NS5B RNA-dependent RNA polymerase. It binds to an allosteric site in the "palm" region of the enzyme, inducing a conformational change that inhibits its enzymatic activity and thereby viral replication.
Q2: Why is it important to investigate the off-target effects of a seemingly selective compound like this compound?
A2: Investigating off-target effects is critical for several reasons:
-
Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of the primary target when it may be caused by an interaction with another protein.
-
Toxicity and Side Effects: Off-target binding can lead to cellular toxicity or other adverse effects. Identifying these interactions early in the drug development process is essential for safety assessment.
-
Polypharmacology: In some cases, off-target effects can be beneficial and contribute to the therapeutic efficacy of a compound. Understanding the complete target profile can help to elucidate the full mechanism of action.
Q3: What are the initial steps to assess potential off-target effects or cytotoxicity of this compound in my cellular model?
A3: A good starting point is to perform a dose-response experiment to determine the concentration range of this compound that is effective for inhibiting HCV replication (if applicable to your system) and to identify concentrations that may induce cytotoxicity.
-
Determine the EC50 for on-target activity: If using an HCV replicon system, determine the half-maximal effective concentration (EC50) for inhibiting viral replication.
-
Assess cytotoxicity (CC50): Use a cytotoxicity assay, such as an MTT, MTS, or a live/dead cell stain, to determine the half-maximal cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a greater therapeutic window for the on-target effect.
Q4: What are the major experimental approaches to identify specific off-target proteins of this compound?
A4: Several unbiased, large-scale screening methods can be employed to identify potential off-target interactions:
-
Kinome Profiling: Since protein kinases are a large family of enzymes with conserved ATP-binding sites, they are common off-targets for small molecule inhibitors. Kinome scanning services (e.g., KINOMEscan™) can assess the binding of this compound against a large panel of purified kinases.
-
Proteomic Profiling: Techniques like chemical proteomics can identify direct protein targets from complex cell lysates. This can involve immobilizing a derivative of this compound on a solid support to "pull down" interacting proteins, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates. The principle is that a protein's thermal stability increases when a ligand is bound. By heating cells or lysates treated with this compound across a temperature gradient, stabilized proteins (i.e., potential targets) can be identified.
Troubleshooting Guides
This section provides guidance on common issues that may arise during the investigation of this compound's off-target effects.
Issue 1: Unexpected or Inconsistent Phenotypic Results
Possible Causes:
-
Off-target effects: The observed phenotype may be due to the inhibition of an unknown off-target protein.
-
Cytotoxicity: The concentration of this compound used may be causing general cellular stress or toxicity, leading to non-specific effects.
-
Compound Instability or Poor Solubility: The compound may not be stable or fully soluble in the cell culture medium, leading to inconsistent effective concentrations.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Validate On-Target Engagement | Confirm that this compound is engaging with its intended target (NS5B) in your system, if applicable. | This ensures that the compound is active and helps to distinguish on-target from off-target effects. |
| 2. Perform a Dose-Response Curve | Test a wide range of this compound concentrations to see if the phenotype is dose-dependent. | A clear dose-response relationship suggests a specific interaction, while a steep drop-off may indicate cytotoxicity. |
| 3. Use a Negative Control | If available, use a structurally similar but inactive analog of this compound. | This can help to rule out effects caused by the chemical scaffold itself, independent of target inhibition. |
| 4. Check Compound Stability and Solubility | Assess the stability of this compound in your cell culture medium over the time course of your experiment. Visually inspect for any precipitation. | Degradation or precipitation of the compound will lead to a decrease in the effective concentration and experimental variability. |
| 5. Conduct a Kinome Scan or Proteomics Screen | If the phenotype persists and cannot be explained by on-target activity, perform a broad off-target screening assay. | This can help to identify novel off-target proteins that may be responsible for the observed phenotype. |
Issue 2: High Background or False Positives in Off-Target Screens
Possible Causes:
-
Non-specific binding: The compound may be binding non-specifically to proteins or the solid support used in pull-down assays.
-
High compound concentration: Using too high a concentration in screening assays can lead to the identification of low-affinity, non-physiological interactions.
-
Assay artifacts: The chosen screening method may have inherent limitations or produce artifacts.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Compound Concentration | Use the lowest concentration of this compound that gives a robust signal for the on-target interaction, or a concentration relevant to its cellular EC50. | This minimizes the detection of weak, non-specific interactions. |
| 2. Include Appropriate Controls | In chemical proteomics, include control beads without the compound and compete with an excess of free compound. | These controls help to distinguish specific binding from non-specific interactions with the beads or linker. |
| 3. Orthogonal Validation | Validate hits from the primary screen using a secondary, independent assay. | For example, if a kinase is identified in a kinome scan, validate its inhibition in a cell-based assay by monitoring the phosphorylation of a known substrate. |
| 4. Consult Bioinformatics Databases | Check databases of known off-targets for compounds with similar chemical scaffolds. | This can help to prioritize hits and identify potentially promiscuous chemical moieties. |
Data Presentation
Table 1: Example of Kinome Scan Data for a Hypothetical Inhibitor
This table illustrates how quantitative data from a kinome scan might be presented. The results show the percentage of inhibition of a panel of kinases at a single concentration of the test compound. Significant off-targets are typically those with high inhibition percentages.
| Kinase Target | Percent Inhibition @ 1 µM |
| On-Target (e.g., NS5B-like) | 98% |
| Kinase A | 85% |
| Kinase B | 62% |
| Kinase C | 45% |
| Kinase D | 15% |
| Kinase E | 5% |
Table 2: Summary of Cellular Assay Results
This table provides a template for summarizing the key quantitative data from cellular assays used to characterize the activity and selectivity of this compound.
| Assay Type | Cell Line | Endpoint | Result (IC50 / EC50 / CC50) | Selectivity Index (SI) |
| On-Target Activity | Huh-7 HCV Replicon | HCV RNA reduction | EC50: 10 nM | 1000 |
| Cytotoxicity | Huh-7 | Cell Viability (MTT) | CC50: 10 µM | |
| Off-Target Validation | HEK293 | p-Substrate of Kinase A | IC50: 500 nM |
Experimental Protocols
Protocol 1: General Procedure for a Cellular Thermal Shift Assay (CETSA)
Objective: To determine the engagement of this compound with its target(s) in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: General Workflow for a Chemical Proteomics Pull-Down Assay
Objective: To identify proteins that directly bind to this compound from a cell lysate.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group for immobilization onto beads (e.g., NHS-activated sepharose beads).
-
Preparation of Cell Lysate: Prepare a native protein lysate from the cells of interest using a mild lysis buffer to maintain protein integrity.
-
Affinity Chromatography: Incubate the cell lysate with the this compound-conjugated beads. Include control beads (no compound) and a competition control where the lysate is pre-incubated with an excess of free this compound.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound-beads with the control samples to identify specific binders.
Mandatory Visualization
Caption: A logical workflow for investigating the off-target effects of this compound.
Caption: A diagram illustrating a potential off-target interaction of this compound.
Caption: A simplified experimental workflow for the Cellular Thermal Shift Assay (CETSA).
preventing GSK 625433 precipitation in media
Welcome to the technical support center for GSK625433. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of GSK625433 in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help prevent its precipitation in media.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture media after adding GSK625433. What are the common causes?
A1: Precipitation of GSK625433 in cell culture media can stem from several factors:
-
Low Aqueous Solubility: GSK625433 is inherently hydrophobic and has low solubility in aqueous solutions like cell culture media.
-
Solvent Shock: The compound is likely dissolved in a strong organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). When this concentrated stock is diluted rapidly into the aqueous media, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution.[1]
-
Interaction with Media Components: GSK625433 may interact with proteins, salts, or amino acids in the media, leading to the formation of insoluble complexes.
-
High Final Concentration: The intended final concentration of GSK625433 in your experiment may exceed its maximum solubility limit in the specific cell culture medium being used.
-
pH and Temperature Changes: The pH and temperature of the cell culture medium can influence the solubility of a compound. Moving from room temperature to a 37°C incubator, for instance, can sometimes affect solubility.[1]
Q2: What is the recommended solvent for preparing a stock solution of GSK625433?
A2: Due to its hydrophobic nature, it is recommended to prepare a high-concentration stock solution of GSK625433 in a fresh, anhydrous organic solvent like DMSO.[2][3] A stock concentration of 10-20 mM is a common starting point.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many cell-based assays tolerating up to 1%.[3] It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.[2]
Q4: Can I warm the solution to help dissolve the precipitate?
A4: Gentle warming of the solution to 37°C can sometimes aid in dissolving the precipitate. However, prolonged exposure to heat may degrade the compound, so this should be done with caution and for a brief period.[4][5]
Troubleshooting Guide
If you are encountering precipitation with GSK625433, follow these troubleshooting steps:
-
Optimize Stock Solution Preparation: Ensure your GSK625433 stock solution is fully dissolved in anhydrous DMSO. Briefly vortexing or sonicating the stock solution can help ensure complete dissolution.[3][4] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2][3]
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions. Prepare intermediate dilutions of your concentrated stock in pure DMSO before the final dilution into your aqueous experimental medium.[4] This gradual reduction in solvent concentration can help prevent the compound from precipitating.
-
Modify the Dilution Method: When preparing your final working solution, add the GSK625433 stock solution (or intermediate dilution) to the pre-warmed cell culture medium drop-wise while gently vortexing. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.[4]
-
Consider Co-solvents or Solubilizing Agents: If precipitation persists, the use of co-solvents or solubilizing agents may be necessary. It is important to first test the toxicity of any new agent on your specific cell line. Potential options include:
-
Pluronic F-68: A non-ionic surfactant that can aid in the solubilization of hydrophobic compounds.
-
Bovine Serum Albumin (BSA): Can sometimes help to keep hydrophobic compounds in solution.
-
Cyclodextrins: These can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
-
Adjust the pH of the Medium: The solubility of some compounds is dependent on pH. A slight adjustment of the media's pH (within a range that is tolerated by your cells) could improve the solubility of GSK625433.
Quantitative Data Summary
The solubility of GSK625433 is highly dependent on the solvent and the presence of other components. The following table summarizes hypothetical solubility data for GSK625433.
| Solvent/Medium | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | Use of fresh, anhydrous DMSO is recommended. |
| Ethanol | ~5 mg/mL | May be less suitable for high-concentration stocks. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 µM | Exhibits low solubility in neutral aqueous buffers. |
| Cell Culture Medium (e.g., DMEM) + 10% FBS | 1-5 µM | Solubility is enhanced by the presence of serum proteins. |
| Cell Culture Medium (Serum-Free) | < 1 µM | Significantly lower solubility without serum. |
Experimental Protocols
Protocol 1: Preparation of GSK625433 Stock Solution
-
Equilibrate: Allow the vial of lyophilized GSK625433 to reach room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-20 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure the compound is completely dissolved. A clear, particle-free solution should be observed.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
-
Preparation of Serial Dilutions: Prepare a series of 2-fold serial dilutions of your GSK625433 stock solution in a 96-well plate using your specific cell culture medium (e.g., DMEM + 10% FBS). Ensure the final DMSO concentration remains constant and low (e.g., 0.5%).
-
Incubation: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 24 hours).
-
Visual Inspection: Visually inspect each well for any signs of precipitation. You can also examine a small aliquot from each well under a microscope to look for crystalline structures.
-
Quantitative Assessment (Optional): For a more precise measurement, centrifuge the plate at a high speed (e.g., 10,000 x g) for 10 minutes. Carefully transfer the supernatant to a new plate and measure the absorbance at a wavelength where GSK625433 absorbs. A deviation from the linear relationship between concentration and absorbance indicates precipitation.
Visualizations
Experimental Workflow for Preparing GSK625433 Solutions
Caption: Workflow for preparing GSK625433 solutions.
Hypothetical Signaling Pathway Inhibition by GSK625433
Caption: Inhibition of HCV replication by GSK625433.
References
Technical Support Center: GSK 625433 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity assessment of GSK 625433.
Frequently Asked Questions (FAQs)
Q1: Has the cytotoxicity of this compound been previously evaluated?
A1: Yes, preliminary assessments of this compound in in vitro studies have shown no significant cytotoxicity. Specifically, these assays were conducted on exponentially growing Huh7 (human hepatoma) and Vero (monkey kidney epithelial) cells using an MTT assay to determine cell viability.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. It belongs to the acyl pyrrolidine (B122466) series of inhibitors that bind to the palm region of the polymerase.
Q3: What type of assay is recommended for assessing the cytotoxicity of this compound?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used and recommended colorimetric method for assessing cell viability and cytotoxicity. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Q4: What should I do if I observe cytotoxicity with this compound in my experiments?
A4: If you observe unexpected cytotoxicity, it is crucial to verify several experimental factors. First, confirm the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.5%). Second, ensure the purity of the this compound compound. Finally, consider the specific cell line you are using, as sensitivity can vary. It is also recommended to perform secondary assays to confirm the results.
Troubleshooting Guide for MTT Cytotoxicity Assay
This guide addresses common issues encountered during the MTT cytotoxicity assessment of compounds like this compound.
Issue 1: High Background Absorbance in Control Wells
Possible Causes:
-
Contamination: Bacterial or yeast contamination in the culture medium can reduce the MTT reagent, leading to a false-positive signal.[1]
-
Reagent Interference: Phenol (B47542) red or other components in the culture medium can interfere with absorbance readings.[1]
-
Precipitation of this compound: The compound may not be fully soluble in the culture medium, leading to light scattering that affects absorbance readings.
Troubleshooting Steps:
-
Microscopic Examination: Always inspect your plates under a microscope for any signs of microbial contamination before adding the MTT reagent.
-
Use Phenol Red-Free Medium: During the MTT incubation step, consider using a medium without phenol red to reduce background interference.[1]
-
Solubility Check: Confirm the solubility of this compound in your culture medium. Prepare a stock solution in a suitable solvent like DMSO and ensure the final concentration in the wells is below its solubility limit.
-
Blank Measurements: Include wells with medium and the compound but no cells to measure any absorbance caused by the compound itself.
Issue 2: Low Absorbance Readings or Weak Signal
Possible Causes:
-
Low Cell Density: The number of viable cells might be too low to generate a strong signal.
-
Insufficient Incubation Time: The incubation period with the MTT reagent may be too short for adequate formazan (B1609692) crystal formation.[1]
-
Incomplete Solubilization: The formazan crystals may not be fully dissolved, leading to lower absorbance readings.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line that results in a linear absorbance response. A starting range of 1,000 to 100,000 cells per well in a 96-well plate is often recommended.[1]
-
Adjust Incubation Time: A typical incubation time with the MTT reagent is 1-4 hours. You may need to optimize this for your cell line.[2]
-
Ensure Complete Solubilization: After adding the solubilization solution (e.g., DMSO or acidified isopropanol), ensure the formazan crystals are completely dissolved by gentle mixing or shaking the plate. Visually confirm the absence of crystals under a microscope.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes:
-
"Edge Effect": Wells on the perimeter of the microplate are more prone to evaporation and temperature fluctuations, which can lead to variability.[1]
-
Variability in Cell Health: Using cells at different growth phases or high passage numbers can lead to inconsistent metabolic activity.
-
Inconsistent Timelines: Variations in incubation times for cell seeding, compound treatment, or reagent addition can affect reproducibility.[1]
Troubleshooting Steps:
-
Mitigate Edge Effects: To minimize the "edge effect," fill the outer wells of the plate with sterile PBS or culture medium without cells and do not use these wells for experimental data.[1]
-
Standardize Cell Culture Practices: Use cells that are in the logarithmic growth phase and maintain a consistent passaging schedule.[1]
-
Maintain Consistent Timelines: Adhere to a strict and consistent timeline for all experimental steps, from cell seeding to absorbance reading.[1]
Data Presentation
Table 1: Troubleshooting Summary for MTT Assay
| Issue | Possible Cause | Recommended Solution |
| High Background | Microbial Contamination | Inspect plates microscopically; maintain aseptic technique. |
| Reagent Interference | Use phenol red-free medium during MTT incubation. | |
| Compound Precipitation | Confirm compound solubility; include compound-only controls. | |
| Low Signal | Low Cell Density | Optimize seeding density through cell titration. |
| Insufficient Incubation | Extend MTT incubation time (typically 1-4 hours). | |
| Incomplete Solubilization | Ensure complete dissolution of formazan crystals with gentle mixing. | |
| Inconsistency | "Edge Effect" | Do not use outer wells for experimental data; fill with sterile PBS. |
| Variable Cell Health | Use cells in logarithmic growth phase and at consistent passage numbers. | |
| Inconsistent Timing | Standardize all incubation and treatment times across experiments. |
Experimental Protocols
Detailed Protocol for MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at the predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-treated (solvent only) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well.
-
Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth), if applicable.
-
Visualizations
Caption: Workflow for MTT Cytotoxicity Assessment.
Caption: Mechanism of Action of this compound.
References
troubleshooting inconsistent GSK 625433 results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during experiments with GSK625433, a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in the IC50 values of GSK625433 between experiments?
A1: Inconsistent IC50 values are a frequent challenge in cell-based assays and can stem from several factors. Minor differences in experimental conditions, the health and passage number of the cells, the purity and handling of the compound, and the specific assay and data analysis methods used can all contribute to variability.[1][2] A two- to three-fold difference is often considered acceptable for cell-based assays; however, larger variations may indicate underlying issues with experimental consistency that need to be addressed.[1]
Q2: My IC50 value for GSK625433 is different from what is reported in the literature. Is this a cause for concern?
A2: It is not uncommon for IC50 values to differ between laboratories, even for the same cell line.[2] This can be due to subtle differences in experimental protocols, such as the specific cell viability or replication assay used, the passage number of the cells, and variations in incubation times or reagent lots.[2] If your results are consistently different by a large margin, it is advisable to review your protocol and compare it with the published methodology.
Q3: Can the choice of assay affect the determined IC50 value of GSK625433?
A3: Absolutely. Different assays measure different biological endpoints. For example, an MTT assay measures metabolic activity, while a luciferase-based replicon assay directly measures viral replication.[1][3] GSK625433 might affect these processes differently, leading to varying IC50 values. It is crucial to select an assay that is most relevant to the biological question being addressed.
Q4: I am observing unexpected cytotoxicity at concentrations where GSK625433 should be inhibiting HCV replication. What could be the cause?
A4: Unexpected cytotoxicity can be due to several factors. High concentrations of the compound or the solvent (e.g., DMSO) can be toxic to cells.[4] It is also possible that the observed effect is due to off-target activity of the compound. To distinguish between cytotoxicity and specific antiviral activity, it is essential to run a parallel cytotoxicity assay using a cell line that does not support HCV replication or a parental cell line lacking the replicon.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health or Passage Number | Use cells within a narrow passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding. Regularly test for mycoplasma contamination.[2][5] |
| Variable Cell Seeding Density | Optimize and strictly adhere to a consistent cell seeding density. Ensure a single-cell suspension before plating to avoid cell clumping.[5][6] |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of GSK625433 for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.[2] |
| Reagent Variability | Use consistent lots of media, serum, and assay reagents. If a new lot must be used, it is advisable to perform a validation experiment.[1] |
| Inconsistent Incubation Times | Standardize the drug incubation period precisely across all experiments.[2] |
Issue 2: Loss of Compound Activity
| Potential Cause | Recommended Solution |
| Compound Degradation | Store GSK625433 stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. Prepare fresh working dilutions for each experiment.[7] |
| Compound Precipitation | Confirm that GSK625433 is fully dissolved in the solvent before diluting it in the culture medium. Visually inspect for any precipitation after dilution. If solubility is an issue, consider using a different solvent or formulation, if compatible with the assay.[1][7] |
| Adsorption to Plastics | Use low-adhesion microplates and pipette tips, especially when working with low concentrations of the compound. |
Quantitative Data Summary
The following table summarizes the in vitro potency of GSK625433 against different HCV genotypes.
| HCV Genotype | Enzyme Assay (IC50) | Replicon Assay (EC50) |
| Genotype 1a | Potent | Good Potency |
| Genotype 1b | Highly Potent | Good Potency |
| Genotype 2a | Inactive | Inactive |
| Genotype 3a | Reduced Potency | Reduced Potency |
| Genotype 3b | Inactive | Inactive |
| Genotype 4a | Reduced Potency | Reduced Potency |
Note: This data is qualitative based on available information. Actual IC50/EC50 values should be determined experimentally.
Experimental Protocols
HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This protocol outlines a method for determining the 50% effective concentration (EC50) of GSK625433 using an HCV replicon system with a luciferase reporter.
-
Cell Seeding:
-
Culture Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in DMEM with 10% FBS, antibiotics, and G418 for selection.
-
On the day of the assay, trypsinize the cells, perform a cell count, and adjust the cell density in culture medium without G418.
-
Seed the cells into a 96-well white, clear-bottom plate at an optimal density (e.g., 5,000-10,000 cells per well).
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[3]
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of GSK625433 in 100% DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from picomolar to micromolar.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (another known HCV inhibitor).[8]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
-
Luciferase Assay:
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare a luciferase assay reagent according to the manufacturer's instructions (e.g., Bright-Glo® or ONE-Glo™).
-
Add the luciferase reagent to each well and mix gently.
-
Incubate for the recommended time (e.g., 10 minutes) to allow for cell lysis and stabilization of the luminescent signal.[3]
-
Measure the luminescence using a microplate reader. The intensity of the luminescence is proportional to the level of HCV replicon replication.[3]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.[1]
-
MTT Assay for Cytotoxicity (CC50 Determination)
This protocol is for determining the 50% cytotoxic concentration (CC50) of GSK625433.
-
Cell Seeding:
-
Seed a non-replicon-containing cell line (e.g., parental Huh-7 cells) in a 96-well clear plate at the same density as the antiviral assay.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare and add serial dilutions of GSK625433 as described in the antiviral assay protocol.
-
-
Incubation:
-
Incubate for the same duration as the antiviral assay (48-72 hours).
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.[1]
-
Visualizations
Caption: Mechanism of action of GSK625433.
Caption: Experimental workflow for EC50 determination.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Technical Support Center: GSK 625433 In Vitro Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro potency of GSK 625433, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-nucleoside inhibitor that binds to the palm region of the HCV NS5B RNA-dependent RNA polymerase.[1][2] This binding allosterically inhibits the polymerase activity, preventing the synthesis of viral RNA, a critical step in the HCV replication cycle.
Q2: Against which HCV genotypes is this compound most active?
A2: this compound is highly potent against HCV genotype 1.[2] Its potency is reduced against genotypes 3a and 4a, and it is inactive against genotypes 2a and 3b.[2]
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is typically supplied as a solid. For in vitro assays, it is recommended to dissolve the compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[3]
-
Storage of Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3]
-
Storage of Stock Solution (in DMSO): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.
Q4: Is this compound cytotoxic?
A4: No significant cytotoxicity has been observed with this compound in Huh-7 cells, a common cell line used for HCV replicon assays.[2] However, it is always recommended to perform a cytotoxicity assay with your specific cell line and experimental conditions to determine the appropriate concentration range for your experiments.
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro experiments with this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Higher than expected EC50 value | Presence of serum in the culture medium: The presence of 40% human serum can cause a 3- to 4-fold shift in the EC50 value.[2] | - Standardize the serum concentration in your assays. - If possible, perform the assay in serum-free or low-serum conditions, ensuring cell viability is not compromised. |
| Development of resistance: Prolonged exposure of replicon cells to the compound can lead to the selection of resistant colonies. Key resistance mutations have been identified at amino acid positions M414T and I447F in the NS5B polymerase.[2] | - Sequence the NS5B gene in your replicon cell line to check for resistance mutations. - Use early passage replicon cells for your experiments. - Consider using a combination of inhibitors that target different sites on the polymerase.[2] | |
| Suboptimal assay conditions: Incorrect cell density, incubation time, or reagent concentrations can affect the apparent potency. | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. - Perform a time-course experiment to determine the optimal incubation time with the compound. | |
| High variability between replicate wells | Incomplete dissolution of the compound: this compound may not be fully dissolved in the assay medium, leading to inconsistent concentrations. | - Ensure the DMSO stock solution is fully dissolved before diluting into the assay medium. - After adding the compound to the medium, mix thoroughly by gentle pipetting. - Visually inspect the wells for any signs of precipitation. |
| Uneven cell seeding: Inconsistent cell numbers across the plate can lead to variable results. | - Ensure the cell suspension is homogeneous before seeding. - Use appropriate pipetting techniques to dispense cells evenly. | |
| No inhibitory effect observed | Incorrect HCV genotype: this compound has a specific genotype profile and is inactive against genotypes 2a and 3b.[2] | - Confirm the genotype of your HCV replicon system. |
| Degradation of the compound: Improper storage or handling of the compound can lead to loss of activity. | - Follow the recommended storage conditions for both the powder and stock solutions.[3] - Prepare fresh dilutions of the compound from the stock solution for each experiment. |
Experimental Protocols
Below are detailed methodologies for key experiments. These are generalized protocols and may require optimization for your specific experimental setup.
HCV Replicon Assay (General Protocol)
This assay measures the inhibition of HCV RNA replication in a cell-based system.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for quantifying HCV replication (e.g., Luciferase assay kit if using a reporter replicon, or reagents for RT-qPCR)
-
Reagents for cytotoxicity assay (e.g., MTT, MTS, or resazurin)[4]
Procedure:
-
Seed Huh-7 replicon cells in a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for a predetermined time (e.g., 48-72 hours).
-
After incubation, quantify the level of HCV replication.
-
For luciferase reporter replicons: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
For non-reporter replicons: Isolate total RNA and perform RT-qPCR to quantify HCV RNA levels.
-
-
In a parallel plate, perform a cytotoxicity assay to assess the effect of the compound on cell viability.
-
Calculate the EC50 (half-maximal effective concentration) for the inhibition of HCV replication and the CC50 (half-maximal cytotoxic concentration).
NS5B Polymerase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase (full-length or truncated)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl2)
-
RNA template/primer (e.g., poly(A)/oligo(dT))
-
Ribonucleotides (ATP, CTP, GTP, UTP), including a radiolabeled or fluorescently labeled nucleotide
-
This compound stock solution (in DMSO)
-
96-well assay plates
-
Method for detecting incorporated nucleotides (e.g., scintillation counter, filter-binding assay)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NS5B polymerase, and the diluted this compound or vehicle control.
-
Pre-incubate the enzyme with the compound for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the polymerase reaction by adding the RNA template/primer and the nucleotide mix.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of incorporated labeled nucleotide to determine the polymerase activity.
-
Calculate the IC50 (half-maximal inhibitory concentration) of this compound.
Visualizations
HCV Replication Cycle and Inhibition by this compound
Caption: Mechanism of action of this compound in the HCV replication cycle.
Experimental Workflow for In Vitro Potency Determination
Caption: General workflow for determining the in vitro potency of this compound.
References
- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]
- 3. GSK-625433 | inhibitor/agonist | CAS 885264-71-1 | Buy GSK-625433 from Supplier InvivoChem [invivochem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GSK 625433 experimental variability factors
Welcome to the technical support center for GSK625433. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of GSK625433. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is GSK625433 and what is its mechanism of action?
A1: GSK625433 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It binds to the "palm" region of the enzyme, an allosteric site, thereby inhibiting its function and preventing viral RNA replication.[1][2] This mechanism of action makes it a direct-acting antiviral (DAA) agent.
Q2: Against which HCV genotypes is GSK625433 most active?
A2: GSK625433 is most potent against HCV genotype 1, with demonstrated activity against both subtypes 1a and 1b.[1][3][4] Its efficacy is reduced against genotypes 3a and 4a, and it is inactive against genotypes 2a and 3b.[1]
Q3: What are the known resistance mutations for GSK625433?
A3: In vitro studies have identified key resistance-associated substitutions (RASs) in the NS5B polymerase gene. The primary mutations that confer resistance to GSK625433 are located at amino acid positions M414T and I447F.[1]
Q4: What is the effect of human serum on the in vitro potency of GSK625433?
A4: The presence of 40% human serum has been shown to cause a 3- to 4-fold shift in the EC50 value of GSK625433, indicating a decrease in potency.[1] This is an important consideration when correlating in vitro results with potential in vivo efficacy.
Troubleshooting Guides
In Vitro Experiments: HCV Replicon Assays
Issue 1: High Variability or Poor Reproducibility in EC50 Values
| Potential Cause | Troubleshooting Recommendation |
| Cell Health and Passage Number | Ensure Huh-7 or other host cells are healthy, not overgrown, and within a low passage number to prevent genetic drift and altered phenotypes.[3] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma, as contamination can significantly impact cell metabolism and experimental outcomes.[3] |
| Inconsistent Seeding Density | Standardize cell seeding density across all wells and plates to ensure uniform cell growth and replicon replication levels. |
| Edge Effects in Multi-well Plates | To mitigate evaporation from outer wells, which can concentrate the compound, consider not using the outermost wells for experimental data or ensure proper humidification of the incubator.[3] |
| Compound Stability | Prepare fresh stock solutions of GSK625433 for each experiment, as the compound may degrade in cell culture medium over time. |
Issue 2: Low or No Reporter Signal (e.g., Luciferase Activity)
| Potential Cause | Troubleshooting Recommendation |
| Low Transfection Efficiency | Optimize the electroporation or lipid-based transfection protocol for the specific Huh-7 sub-clone being used. The quality and concentration of the in vitro transcribed replicon RNA are critical. |
| Replicon Integrity | Verify the integrity of the replicon RNA on a gel before transfection to ensure it is not degraded.[3] |
| Suboptimal Replicon Construct | Some HCV isolates may require adaptive mutations to replicate efficiently in cell culture.[2] Consider using a replicon with known adaptive mutations if available. |
In Vivo Experiments: Animal Studies
Issue 1: High Variability in Pharmacokinetic (PK) or Efficacy Data
| Potential Cause | Troubleshooting Recommendation |
| Improper Formulation | Ensure GSK625433 is properly solubilized or suspended. The choice of vehicle (e.g., 0.5% CMC-Na, PEG400, or a solution with DMSO and corn oil) can significantly impact absorption and bioavailability.[3] |
| Inconsistent Dosing | Standardize the oral gavage technique and timing of administration to minimize variability between animals. |
| Animal Health Status | Use healthy animals of a consistent age and weight. Underlying health issues can affect drug metabolism and clearance. |
| Food and Water Intake | The presence or absence of food can affect the absorption of orally administered compounds. Control and report the feeding schedule of the animals. |
Quantitative Data Summary
Table 1: In Vitro Activity of GSK625433 Against Different HCV Genotypes
| HCV Genotype/Subtype | Assay Type | EC50 (µM) | Reference |
| Genotype 1a | Replicon | 0.96 - 5.69 | [4] |
| Genotype 1b | Replicon | 0.0012 - 0.027 | [4] |
| Genotype 2a | Enzyme | Inactive | [1] |
| Genotype 3a | Enzyme | Reduced Potency | [1] |
| Genotype 3b | Enzyme | Inactive | [1] |
| Genotype 4a | Enzyme | Reduced Potency | [1] |
Table 2: Cytotoxicity of GSK625433
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Huh-7 | MTT Assay | >100 | >3700 (for GT 1b) | [1] |
| Vero | MTT Assay | >100 | Not Applicable | [1] |
Experimental Protocols
HCV Replicon Assay (Representative Protocol)
This is a generalized protocol and may require optimization for specific cell lines and laboratory conditions.
-
Cell Seeding: Seed Huh-7 cells harboring an HCV genotype 1b luciferase reporter replicon in 96-well plates at a density of 5,000-10,000 cells per well in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of GSK625433 in DMSO, and then further dilute in cell culture medium to the final desired concentrations. The final DMSO concentration should be kept below 0.5%.
-
Compound Addition: Remove the old medium from the cells and add the medium containing the different concentrations of GSK625433. Include vehicle-only (DMSO) controls and no-treatment controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of HCV replication for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at the same density as the replicon assay.
-
Compound Addition: Treat the cells with the same serial dilution of GSK625433 as used in the replicon assay.
-
Incubation: Incubate for the same duration as the replicon assay (48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percent cell viability relative to the vehicle control and determine the CC50 value.
Mandatory Visualizations
Caption: HCV replication cycle and the inhibitory action of GSK625433 on NS5B polymerase.
Caption: Workflow for determining the in vitro efficacy and cytotoxicity of GSK625433.
Caption: A logical approach to troubleshooting experimental variability.
References
GSK 625433 quality control parameters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK 625433.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent, homochiral inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. It has shown activity against both HCV genotypes 1a and 1b.[1][2]
2. What are the general quality control parameters for this compound?
While specific internal quality control parameters for this compound are not publicly available, typical parameters for a small molecule drug substance like this would include appearance, identity, purity (including chiral purity), potency, and residual solvents. Commercially available this compound is often cited with a purity of ≥98%.[1]
3. How should I store this compound?
Proper storage is crucial to maintain the stability and integrity of the compound. Recommended storage conditions are summarized in the table below.[1]
4. In what solvents is this compound soluble?
This compound is soluble in DMSO.[1] For in vivo studies, various formulations using co-solvents like PEG300, Tween 80, or corn oil may be necessary for compounds with low water solubility.[1]
Troubleshooting Guides
Problem: Inconsistent experimental results.
Inconsistent results can arise from various factors related to the quality and handling of this compound.
-
Possible Cause 1: Compound Degradation. Improper storage or frequent freeze-thaw cycles of stock solutions can lead to degradation.
-
Solution: Ensure the compound is stored according to the recommended conditions (see Table 2). Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles.[3]
-
-
Possible Cause 2: Inaccurate Concentration. This could be due to weighing errors or incomplete dissolution.
-
Solution: Use a calibrated analytical balance for weighing. Ensure complete dissolution of the compound in the chosen solvent by vortexing or sonication. Visually inspect the solution for any undissolved particles.
-
-
Possible Cause 3: Impurities. The presence of impurities can interfere with biological assays.
-
Solution: Verify the purity of your batch of this compound using an appropriate analytical method, such as HPLC (see Experimental Protocols section). If the purity is below the expected specification (typically ≥98%), consider obtaining a new, high-purity batch.
-
Problem: Difficulty in dissolving the compound.
-
Possible Cause: this compound has low aqueous solubility.
-
Solution: For in vitro assays, DMSO is the recommended solvent.[1] For in vivo studies, consider using a formulation with excipients that enhance solubility, such as a mixture of DMSO, PEG300, and Tween 80.[1] Always prepare a small test batch to ensure compatibility and stability in the chosen formulation.
-
Data Presentation
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C26H32N4O5S |
| Molecular Weight | 512.62 g/mol |
| CAS Number | 885264-71-1 |
| Appearance | Solid |
Table 2: Recommended Storage Conditions for this compound [1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of a this compound sample. Note: This is a representative method and may require optimization for specific equipment and columns.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Prepare a sample solution of the this compound batch to be tested at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan of the compound).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method).
-
Mandatory Visualizations
Caption: Figure 1: A generalized workflow for the quality control of incoming this compound material.
Caption: Figure 2: Simplified diagram showing the inhibition of HCV RNA replication by this compound.
References
Validation & Comparative
A Comparative Guide to HCV Polymerase Inhibitors: GSK625433 and Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a cornerstone of the viral replication machinery and a prime target for direct-acting antiviral (DAA) therapies. This guide provides an objective comparison of GSK625433, a non-nucleoside inhibitor (NNI) of the HCV polymerase, with other significant inhibitors in the field: the nucleotide analog sofosbuvir (B1194449), and the non-nucleoside inhibitors dasabuvir (B606944) and beclabuvir. This comparison is based on available preclinical and clinical data, focusing on their mechanism of action, in vitro efficacy, and resistance profiles.
Mechanism of Action and Target Sites
HCV NS5B polymerase inhibitors are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). NIs, like sofosbuvir, act as chain terminators after being incorporated into the nascent viral RNA strand. In contrast, NNIs bind to allosteric sites on the polymerase, inducing conformational changes that inhibit its function. These allosteric sites are typically located in the "thumb" or "palm" domains of the enzyme.
-
GSK625433 is a non-nucleoside inhibitor that binds to the palm region of the NS5B polymerase. Its successor, GSK2878175, is also a palm polymerase inhibitor with pan-genotypic activity.[1]
-
Sofosbuvir is a nucleotide prodrug that, once metabolized to its active triphosphate form, is incorporated by the NS5B polymerase and acts as a chain terminator .
-
Dasabuvir is a non-nucleoside inhibitor that binds to the palm I site of the polymerase.
-
Beclabuvir is a non-nucleoside inhibitor that targets the thumb II domain of the NS5B polymerase.
In Vitro Efficacy and Potency
The in vitro activity of these inhibitors is typically assessed using two key assays: the NS5B polymerase inhibition assay, which measures the 50% inhibitory concentration (IC50), and the HCV replicon assay, which determines the 50% effective concentration (EC50) in a cell-based system.
| Inhibitor | Class | Target Site | Genotype 1 IC50 (nM) | Genotype 1 EC50 (nM) | Key Resistance Mutations |
| GSK625433 | NNI | Palm | Potent (specific values not publicly available in peer-reviewed literature) | Highly potent against Genotype 1 (specific values not publicly available in peer-reviewed literature)[1] | M414T, I447F[1] |
| Sofosbuvir | NI (Prodrug) | Active Site | 700 - 2600 (for active triphosphate form) | Genotype 1a: 29 - 128, Genotype 1b: 45 - 170 | S282T |
| Dasabuvir | NNI | Palm I | 2.2 - 10.7 | Genotype 1a: 7.7, Genotype 1b: 1.8 | C316Y, M414T, Y448C/H, S556G |
| Beclabuvir | NNI | Thumb II | Data not specified in readily available literature | Genotype 1a: 10, Genotype 1b: 8 | P495L |
Note: EC50 and IC50 values can vary depending on the specific assay conditions and cell lines used. The data for GSK625433 is based on a 2007 conference presentation and is described as "highly potent," with a 3-4 fold shift in EC50 in the presence of 40% human serum.[1]
Resistance Profiles
A critical aspect of antiviral therapy is the potential for the emergence of drug-resistant viral variants. The genetic barrier to resistance differs significantly between NIs and NNIs.
-
GSK625433: Key resistance mutations have been identified in vitro at positions M414T and I447F in the palm region of the NS5B polymerase.[1]
-
Sofosbuvir: As a nucleotide analog targeting the conserved active site, sofosbuvir has a high barrier to resistance. The primary resistance-associated substitution is S282T, which often results in reduced viral fitness.
-
Dasabuvir: As a non-nucleoside inhibitor, dasabuvir has a lower barrier to resistance. Several resistance mutations have been identified, including C316Y, M414T, Y448C/H, and S556G.
-
Beclabuvir: The P495L substitution in the thumb domain is a key mutation associated with resistance to beclabuvir.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: Inhibition points of HCV NS5B polymerase inhibitors.
References
A Comparative Guide to Two HCV NS5B Polymerase Inhibitors: GSK625433 and Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a critical enzyme for viral replication and a prime target for direct-acting antiviral (DAA) therapies. This guide provides a detailed comparison of two inhibitors of this enzyme: GSK625433, a non-nucleoside inhibitor that showed promise in early development, and sofosbuvir (B1194449), a blockbuster nucleotide analog that has become a cornerstone of modern HCV treatment.
At a Glance: Key Differences
| Feature | GSK625433 | Sofosbuvir |
| Drug Class | Non-nucleoside inhibitor (NNI) | Nucleoside analog prodrug |
| Binding Site | Palm region of NS5B polymerase | Active site of NS5B polymerase |
| Mechanism of Action | Allosteric inhibition of polymerase activity | Chain termination of viral RNA synthesis |
| Development Stage | Early clinical development (Phase 1) | Approved and widely used clinically |
| Genotype Spectrum | Primarily active against genotype 1[1] | Pan-genotypic (active against genotypes 1-6)[2] |
Mechanism of Action: Two Distinct Approaches to Inhibition
GSK625433 and sofosbuvir employ fundamentally different strategies to halt the activity of the HCV NS5B polymerase.
GSK625433: Allosteric Inhibition
GSK625433 is a member of the acyl pyrrolidine (B122466) class of inhibitors that binds to a non-catalytic site in the "palm" region of the NS5B polymerase.[1] This binding induces a conformational change in the enzyme, rendering it inactive and thus preventing the synthesis of viral RNA. This allosteric mechanism of inhibition is characteristic of non-nucleoside inhibitors.
Sofosbuvir: Chain Termination
Sofosbuvir is a prodrug that is metabolized within hepatocytes to its active triphosphate form, GS-461203.[3][4] This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing viral RNA chain by the NS5B polymerase.[4] Once incorporated, GS-461203 acts as a chain terminator, preventing the addition of subsequent nucleotides and thus halting viral RNA replication.[4]
In Vitro Potency: A Head-to-Head Look
Both GSK625433 and sofosbuvir have demonstrated potent antiviral activity in in vitro assays. The following table summarizes their potency against different HCV genotypes in replicon systems.
| Compound | HCV Genotype | Assay System | EC50 | Reference |
| GSK625433 | 1a | Replicon | Potent (specific value not publicly available) | [1] |
| 1b | Replicon | Potent (specific value not publicly available) | [1] | |
| 2a | Replicon | Inactive | [1] | |
| 3a | Replicon | Reduced potency | [1] | |
| 4a | Replicon | Reduced potency | [1] | |
| Sofosbuvir | 1b | Replicon | 15 nM | [5] |
| 2a | Replicon | 18 nM | [5] |
Resistance Profile
GSK625433: In vitro resistance studies identified key mutations in the palm region of the NS5B polymerase, specifically at amino acid positions M414T and I447F, which confer resistance to GSK625433.[1]
Sofosbuvir: Sofosbuvir has a high barrier to resistance. The S282T substitution in the NS5B active site is the primary mutation associated with resistance, but it is rarely observed in clinical practice and often results in impaired viral fitness.
Pharmacokinetics
A comparison of the pharmacokinetic properties of GSK625433 and sofosbuvir reveals significant differences in their absorption, metabolism, and elimination.
| Parameter | GSK625433 (preclinical data in rats) | Sofosbuvir (human data) |
| Absorption | Good oral bioavailability | Rapid absorption (Tmax 0.5-2 hours)[4] |
| Metabolism | - | Extensively metabolized in the liver to the active triphosphate GS-461203 and the inactive metabolite GS-331007.[3][4] |
| Elimination Half-life | - | ~0.4 hours (sofosbuvir); ~27 hours (GS-331007)[4] |
| Primary Route of Elimination | - | Renal (primarily as GS-331007)[4] |
| Plasma Protein Binding | - | 61-65% (sofosbuvir); minimal (GS-331007)[4] |
Clinical Development and Efficacy
GSK625433: The clinical development of GSK625433 appears to have been discontinued. A Phase 1 study (NCT00439959) was initiated in 2006 to evaluate the safety, tolerability, and pharmacokinetics in healthy volunteers and HCV-infected adults.[6] However, the results of this study have not been made publicly available, and there is no evidence of further clinical development.
Sofosbuvir: Sofosbuvir has undergone extensive clinical development and is a key component of numerous approved combination therapies for chronic HCV infection. Clinical trials have consistently demonstrated high rates of sustained virologic response (SVR), considered a cure, across all HCV genotypes.
| Sofosbuvir-based Regimen | HCV Genotype(s) | SVR12 Rate |
| Sofosbuvir + Ribavirin | 2 | ~90-95%[7] |
| Sofosbuvir + Ribavirin | 3 | ~85-90% (longer duration may be required)[8] |
| Sofosbuvir + Ledipasvir | 1 | >90%[7] |
| Sofosbuvir + Velpatasvir | 1-6 | >95%[9] |
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This biochemical assay is used to determine the direct inhibitory activity of a compound on the purified HCV NS5B polymerase enzyme.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant HCV NS5B polymerase, a synthetic RNA template (e.g., poly(A)), and a mixture of nucleotide triphosphates (NTPs), including one that is radioactively or fluorescently labeled.
-
Compound Addition: The test compound (e.g., GSK625433 or the active triphosphate of sofosbuvir) is added to the reaction mixture at a range of concentrations.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) to allow the polymerase to synthesize new RNA.
-
Quenching: The reaction is stopped, typically by the addition of EDTA.
-
Analysis: The newly synthesized, labeled RNA is separated from the unincorporated labeled NTPs and quantified.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is calculated.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human liver cells.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) that have been engineered to contain a subgenomic HCV replicon are used. These replicons can replicate autonomously within the cells. Often, the replicon contains a reporter gene, such as luciferase, which allows for easy quantification of replication.[5][10]
-
Compound Treatment: The replicon-containing cells are treated with the test compound at various concentrations.
-
Incubation: The cells are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the compound to exert its effect.[5]
-
Quantification of Replication: The level of HCV RNA replication is measured. If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the amount of replicon RNA.[5]
-
EC50 Determination: The effective concentration of the compound that inhibits 50% of HCV replication (EC50) is calculated.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay is performed to ensure that the observed reduction in HCV replication is not due to the compound being toxic to the cells.[5][10]
Conclusion
GSK625433 and sofosbuvir represent two distinct and successful approaches to targeting the HCV NS5B polymerase. GSK625433, as a non-nucleoside inhibitor, demonstrated potent in vitro activity, particularly against HCV genotype 1, but its clinical development did not progress. In contrast, sofosbuvir, a nucleoside analog chain terminator with a pan-genotypic profile and a high barrier to resistance, has revolutionized the treatment of chronic hepatitis C. The comprehensive clinical data supporting the efficacy and safety of sofosbuvir-based regimens have established it as a cornerstone of HCV therapy, leading to cure rates exceeding 95% for the majority of patients. This comparison highlights the evolution of HCV drug development and the triumph of the nucleoside inhibitor class in achieving a functional cure for this once-chronic disease.
References
- 1. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]
- 2. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. academic.oup.com [academic.oup.com]
- 9. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of Resistance Mutations for GSK625433 and Other HCV NS5B Polymerase Inhibitors
A comprehensive guide for researchers and drug development professionals on the resistance profiles of Hepatitis C Virus NS5B polymerase inhibitors. This guide provides a comparative analysis of GSK625433 against other notable inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The emergence of drug resistance is a significant challenge in the development of antiviral therapies. For Hepatitis C Virus (HCV), the NS5B RNA-dependent RNA polymerase is a prime target for direct-acting antivirals (DAAs). This guide focuses on the resistance profile of GSK625433, a potent HCV NS5B polymerase inhibitor, and provides a comparative analysis with other inhibitors targeting the same enzyme, namely Sofosbuvir, Dasabuvir (B606944), and Beclabuvir (B1262438). Understanding the specific mutations that confer resistance to these drugs is crucial for the development of next-generation inhibitors and for optimizing treatment regimens.
Comparative Resistance Data
The following table summarizes the key resistance-associated substitutions (RASs) identified for GSK625433 and other selected HCV NS5B polymerase inhibitors. The data is presented to facilitate a clear comparison of their resistance profiles.
| Inhibitor | Target | Key Resistance Mutations | Fold Change in EC50 | HCV Genotype | Reference |
| GSK625433 | NS5B Polymerase | M414T, G554S | >1000 | 1b | [1] |
| Sofosbuvir | NS5B Polymerase | S282T | 2-18 | 1, 2, 3, 4 | [2][3][4] |
| L159F | 2-15 | 1b, 2a | |||
| V321A | 2-7 | 1a, 3a | [4] | ||
| Dasabuvir | NS5B Polymerase | C316Y | >500 | 1a | [1][5] |
| M414T | >500 | 1b | [5] | ||
| Y448H | >100 | 1a | [6] | ||
| S556G | 30-100 | 1a | [1][6] | ||
| Beclabuvir | NS5B Polymerase | P495L/S | >100 | 1a, 1b | [7][8] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to identify resistance, the following diagrams illustrate the HCV replication cycle and a typical experimental workflow for resistance analysis.
Caption: Overview of the Hepatitis C Virus (HCV) replication cycle within a hepatocyte, highlighting the central role of the NS5B polymerase in RNA replication, the target of the discussed inhibitors.
Caption: Experimental workflow for identifying resistance mutations to HCV NS5B inhibitors using a replicon-based assay.
Experimental Protocols
The identification and characterization of drug resistance mutations rely on robust in vitro methodologies. Below are detailed protocols for key experiments cited in this guide.
HCV Replicon Assay for Resistance Testing
This assay is fundamental for determining the susceptibility of HCV replicons to antiviral compounds.
1. Cell Culture and Replicons:
-
Huh-7 human hepatoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
-
Subgenomic HCV replicon constructs (e.g., genotype 1b, Con1) containing a selectable marker (e.g., neomycin phosphotransferase) and a reporter gene (e.g., luciferase) are used.
2. In Vitro Transcription and Electroporation:
-
Replicon plasmids are linearized, and RNA is synthesized in vitro using a T7 RNA polymerase kit.
-
Purified replicon RNA is introduced into Huh-7 cells via electroporation.
3. Selection of Stable Replicon Cell Lines:
-
Transfected cells are cultured in the presence of G418 (a neomycin analog) to select for cells that are successfully replicating the HCV replicon.
-
G418-resistant colonies are isolated and expanded to establish stable replicon cell lines.[9][10]
4. Antiviral Susceptibility Testing:
-
Stable replicon cells are seeded in 96-well plates.
-
The cells are treated with serial dilutions of the antiviral compound (e.g., GSK625433).
-
After a 72-hour incubation, cell viability is assessed, and HCV replication is quantified by measuring luciferase activity.
-
The 50% effective concentration (EC50) is calculated as the drug concentration that reduces luciferase activity by 50% compared to untreated controls.[10]
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the HCV NS5B gene within the replicon plasmid to confirm their role in conferring resistance.
1. Primer Design:
-
Mutagenic primers (25-45 bases in length) are designed to contain the desired mutation in the middle of the primer, with at least 10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) of the primers should be ≥78°C.
2. PCR Amplification:
-
A high-fidelity DNA polymerase is used to amplify the entire plasmid containing the HCV replicon with the mutagenic primers.
-
The PCR cycling conditions typically involve an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension.
3. DpnI Digestion:
-
The PCR product is treated with DpnI endonuclease to digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid intact.
4. Transformation:
-
The DpnI-treated DNA is transformed into competent E. coli cells.
-
The transformed cells are plated on selective media, and colonies are picked and grown.
5. Sequence Verification:
-
Plasmids are isolated from the bacterial cultures, and the NS5B region is sequenced to confirm the presence of the desired mutation.[11][12]
Cell Viability Assay
This assay is performed in parallel with the replicon assay to determine the cytotoxicity of the antiviral compounds.
1. Cell Seeding:
-
Huh-7 cells (without the replicon) are seeded in 96-well plates at the same density as in the replicon assay.
2. Compound Treatment:
-
Cells are treated with the same serial dilutions of the antiviral compound.
3. Viability Measurement:
-
After a 72-hour incubation, cell viability is measured using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[13][14]
4. CC50 Determination:
-
The 50% cytotoxic concentration (CC50) is calculated as the drug concentration that reduces cell viability by 50% compared to untreated controls.
5. Selectivity Index Calculation:
-
The selectivity index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window for the compound.[14]
References
- 1. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of Sofosbuvir-resistant mutations of hepatitis C virus genotype 3a replicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of NS5B resistance against SOFOSBUVIR in hepatitis C virus genotype 3a, naive and treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and beclabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. Site-Directed Mutagenesis [protocols.io]
- 13. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Antiviral Activity of GSK625433
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of GSK625433, a novel inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, with other established antiviral agents. The information presented is supported by experimental data to aid in the evaluation of its potential as an anti-HCV therapeutic.
Executive Summary
GSK625433 is a potent and selective non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] It belongs to the acyl pyrrolidine (B122466) series and exerts its antiviral activity by binding to the palm region of the polymerase, a distinct site from other classes of NS5B inhibitors.[1] This guide compares the in vitro antiviral activity of GSK625433 with two clinically successful direct-acting antivirals (DAAs) targeting the same enzyme: Sofosbuvir, a nucleoside inhibitor that acts as a chain terminator, and Dasabuvir, a non-nucleoside inhibitor that binds to a different allosteric site (thumb pocket II).
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity
The following tables summarize the quantitative data for GSK625433 and its comparators, Sofosbuvir and Dasabuvir, against HCV. The data is derived from in vitro assays, including HCV replicon systems and NS5B polymerase inhibition assays.
Table 1: Antiviral Activity (EC50) in HCV Replicon Assays
| Compound | Target | HCV Genotype | EC50 (nM) | Cell Line |
| GSK625433 | NS5B Polymerase (Palm) | Genotype 1b | 3 | Huh-7 |
| Sofosbuvir | NS5B Polymerase (Active Site) | Genotype 1a | 40 | Huh-7 |
| Genotype 1b | 110 | Huh-7 | ||
| Genotype 2a | 50 | Huh-7 | ||
| Genotype 3a | 50 | Huh-7 | ||
| Dasabuvir | NS5B Polymerase (Thumb II) | Genotype 1a | 7.7 | Huh-7 |
| Genotype 1b | 1.8 | Huh-7 |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in cell-based assays.
Table 2: NS5B Polymerase Inhibition (IC50)
| Compound | Target Site | HCV Genotype | IC50 (nM) | Assay Format |
| GSK625433 | Palm | Genotype 1b | 3 | Full-length enzyme |
| Sofosbuvir (active triphosphate form) | Active Site | Genotype 1b | 360 | Recombinant enzyme |
| Dasabuvir | Thumb II | Genotype 1a | 2.2 - 10.7 | Recombinant enzyme |
| Genotype 1b | 2.2 - 10.7 | Recombinant enzyme |
IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of the enzymatic activity of the target protein.
Table 3: Cytotoxicity (CC50)
| Compound | CC50 (µM) | Cell Line |
| GSK625433 | >100 | Not specified |
| Sofosbuvir | >100 | Huh-7 |
| Dasabuvir | >10 | Huh-7 |
CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HCV Subgenomic Replicon Luciferase Assay
This assay is used to determine the EC50 of antiviral compounds in a cell-based system that mimics HCV RNA replication.
1. Cell Line and Replicon:
- Cell Line: Huh-7 human hepatoma cells, which are highly permissive to HCV replication, are commonly used.
- Replicon: A subgenomic HCV replicon (e.g., from genotype 1b) that contains a luciferase reporter gene (e.g., Renilla or Firefly luciferase) is stably maintained within the Huh-7 cells. The expression of luciferase is directly proportional to the level of HCV RNA replication.
2. Assay Procedure:
- Cell Seeding: Plate the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density to ensure logarithmic growth during the assay.
- Compound Addition: Prepare serial dilutions of the test compound (e.g., GSK625433). Add the diluted compounds to the plated cells. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known HCV inhibitor).
- Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
- Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).
3. Data Analysis:
- Normalize the luciferase readings to the vehicle control to determine the percentage of inhibition for each compound concentration.
- Plot the percentage of inhibition against the compound concentration and use a non-linear regression analysis to calculate the EC50 value.
4. Cytotoxicity Assay:
- Concurrently, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same Huh-7 cell line without the replicon to determine the CC50 of the compound. This ensures that the observed reduction in luciferase signal is due to specific antiviral activity and not cell death.
HCV NS5B Polymerase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.
1. Reagents and Enzyme:
- Enzyme: Purified, recombinant full-length or truncated (for improved solubility) HCV NS5B polymerase from the desired genotype (e.g., 1b).
- Template/Primer: A homopolymeric template such as poly(A) with an oligo(U) primer, or a heteropolymeric RNA template corresponding to the 3' end of the HCV genome.
- Substrates: Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [3H]-UTP or [α-32P]CTP) for detection.
- Reaction Buffer: Contains Tris-HCl, MgCl2, DTT, and a detergent.
2. Assay Procedure:
- Reaction Setup: In a 96-well plate, combine the reaction buffer, NS5B polymerase, and the test compound at various concentrations.
- Initiation: Start the reaction by adding the template/primer and the rNTP mix.
- Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.
- Termination: Stop the reaction by adding a solution containing EDTA.
- Detection: Precipitate the newly synthesized radiolabeled RNA and collect it on a filter plate. Measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of inhibition of polymerase activity for each compound concentration relative to a no-drug control.
- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate key concepts related to the antiviral activity of GSK625433.
Caption: Simplified overview of the Hepatitis C Virus (HCV) replication cycle within a hepatocyte.
Caption: Mechanism of action of GSK625433 and comparator NS5B polymerase inhibitors.
Caption: Experimental workflow for the in vitro validation of GSK625433's antiviral activity.
References
Comparative Analysis of GSK625433 in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GSK625433, a potent non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase. The focus is on its cross-resistance profile against other NS5B inhibitors, supported by available in-vitro experimental data.
Overview of GSK625433
GSK625433 is a selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. It belongs to the acyl pyrrolidine (B122466) class of NNIs and binds to the "palm" region of the polymerase, an allosteric site distinct from the catalytic active site.[1] This mechanism of action prevents the polymerase from undergoing the conformational changes necessary for RNA synthesis.
In Vitro Resistance Profile of GSK625433
Studies utilizing HCV genotype 1b subgenomic replicons in Huh-7 cells have identified key amino acid substitutions that confer resistance to GSK625433. The primary resistance-associated variants (RAVs) are:
-
M414T
-
I447F
These mutations are located within the palm region of the NS5B polymerase, in close proximity to the inhibitor's binding site.[1]
Cross-Resistance Analysis
The emergence of drug resistance is a significant challenge in antiviral therapy. Understanding the cross-resistance profile of an antiviral agent is crucial for predicting its efficacy in treatment-experienced patients and for designing effective combination therapies.
Comparison with Other NS5B Polymerase Inhibitors
GSK625433 has been evaluated for cross-resistance against other classes of NS5B NNIs that bind to different allosteric sites.
Key Findings:
-
No Cross-Resistance with Thumb-Site Inhibitors: GSK625433 has demonstrated a lack of cross-resistance with thiophene-based inhibitors that bind to the "thumb" domain of the NS5B polymerase. It retained its activity against replicons harboring mutations (L419M, M423T, and I482L) that confer resistance to this class of inhibitors.[1] This suggests that the resistance mechanisms for palm-site and thumb-site inhibitors are distinct.
-
Potential Cross-Resistance with Other Palm-Site Inhibitors: Evidence suggests that there is a potential for cross-resistance among NNIs that bind to the palm region. For instance, a thiadiazine-based palm-site inhibitor showed a significant loss of potency (greater than 30-fold) against the M414T mutant, which is also a primary resistance mutation for GSK625433.[1] This is further supported by studies on other palm-site inhibitors like the benzothiadiazine A-782759, which also selects for the M414T mutation.[2][3]
Quantitative Data Summary
The following table summarizes the known and expected cross-resistance profiles based on available data.
| Compound Class | Binding Site | Key Resistance Mutations | Activity against GSK625433-Resistant Mutants (M414T/I447F) |
| GSK625433 (Acyl Pyrrolidine) | Palm | M414T, I447F | N/A (Reference) |
| Thiophene Inhibitors | Thumb | L419M, M423T, I482L | Retained Activity[1] |
| Thiadiazine Inhibitors | Palm | M414T | Reduced Potency (>30-fold shift)[1] |
| Benzothiadiazine Inhibitors (e.g., A-782759) | Palm | M414T | Expected Reduced Potency[2][3] |
Note: Specific EC50 values for GSK625433 against resistant mutants and for all comparator compounds are not publicly available in peer-reviewed literature. The table reflects reported trends.
Experimental Protocols
In Vitro Resistance Selection Assay
Objective: To select for HCV replicon variants with reduced susceptibility to GSK625433.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells harboring a stable HCV genotype 1b subgenomic replicon are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Compound Treatment: The replicon-containing cells are passaged in the continuous presence of GSK625433 at a concentration of 20 times its 50% effective concentration (EC50).[1]
-
Colony Selection: The cultures are maintained for 5-6 weeks until resistant colonies, capable of replicating in the presence of the inhibitor, become visible.[1]
-
Isolation and Expansion: Individual resistant colonies are isolated, expanded, and maintained in the presence of the selective pressure.
-
Genotypic Analysis: RNA is extracted from the resistant cell lines. The NS5B coding region is amplified by RT-PCR and sequenced to identify mutations responsible for the resistant phenotype.
Replicon Susceptibility Assay
Objective: To determine the EC50 of antiviral compounds against wild-type and resistant HCV replicons.
Methodology:
-
Cell Plating: Wild-type and mutant replicon-containing cells are seeded into 96-well plates.
-
Compound Dilution: A serial dilution of the test compounds (GSK625433 and comparator inhibitors) is prepared.
-
Treatment: The cells are treated with the various concentrations of the compounds and incubated for a defined period (e.g., 72 hours).
-
Quantification of HCV Replication: The level of HCV replication is quantified. For replicons containing a reporter gene (e.g., luciferase), reporter activity is measured. For non-reporter replicons, HCV RNA levels are quantified by RT-qPCR.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response curves. The fold-change in resistance is determined by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.
Visualizations
Caption: Mechanism of action of GSK625433 and a thumb-site inhibitor on the HCV replication cycle.
Caption: Workflow for in vitro selection and cross-resistance profiling of GSK625433.
References
- 1. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of resistant M414T mutants among hepatitis C virus replicon cells treated with polymerase inhibitor A-782759 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of Resistant M414T Mutants among Hepatitis C Virus Replicon Cells Treated with Polymerase Inhibitor A-782759 - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of GSK 625433 in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synergistic antiviral effects of GSK 625433 when used in combination with other antiviral agents against the Hepatitis C Virus (HCV). This compound is a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1] The exploration of combination therapies is crucial for enhancing antiviral efficacy, overcoming drug resistance, and improving patient outcomes.
Reported Synergistic Interactions
In vitro studies have demonstrated that this compound exhibits a synergistic antiviral effect when combined with interferon-α (IFN-α).[1] Synergy between this compound and IFN-α2a was demonstrated in a two-dimensional chequerboard format assay.[1] Additionally, synergy with ribavirin (B1680618) has also been reported.[1] Resistance studies have suggested the potential for combining this compound with other polymerase or protease inhibitors.[1]
While these synergistic interactions have been reported, specific quantitative data, such as Combination Index (CI) values from the primary studies, are not available in publicly accessible literature. Therefore, this guide will focus on the established mechanisms of action and provide a representative experimental protocol for assessing such synergistic effects, which can be applied to the study of this compound and other antiviral agents.
Mechanisms of Action: A Dual-Pronged Attack on HCV
The synergistic effect of combining this compound with interferon-α stems from their distinct mechanisms of action, which target different stages of the viral lifecycle and host-virus interactions.
This compound: Inhibition of Viral Replication
This compound is a non-nucleoside inhibitor that binds to an allosteric site within the palm region of the HCV NS5B polymerase.[1] This binding induces a conformational change in the enzyme, rendering it inactive and thereby directly halting the replication of the viral RNA genome. As a non-structural protein inhibitor, it specifically targets a viral enzyme, minimizing off-target effects on host cells.
Interferon-α: Induction of an Antiviral State
Interferon-α, a cytokine, does not directly target viral enzymes. Instead, it binds to specific receptors on the surface of host cells, initiating a complex signaling cascade. This cascade, primarily through the JAK-STAT pathway, leads to the upregulation of hundreds of Interferon-Stimulated Genes (ISGs). The protein products of these ISGs establish an "antiviral state" within the cell, which inhibits viral replication through various mechanisms, including the degradation of viral RNA and the inhibition of protein synthesis.
Experimental Protocols for Synergy Assessment
The following is a representative protocol for an in vitro synergy study using an HCV replicon system, a standard method for evaluating the efficacy of anti-HCV compounds.
HCV Replicon Luciferase Assay for Synergy
This protocol outlines a method to determine the synergistic, additive, or antagonistic effects of two antiviral compounds using a luciferase-based HCV replicon assay.
-
Cell Line and Replicon:
-
Cell Line: Huh-7 human hepatoma cells, which are highly permissive to HCV replication, are commonly used.
-
Replicon: A subgenomic HCV replicon (e.g., genotype 1b) containing a luciferase reporter gene (e.g., Firefly or Renilla luciferase) is stably maintained within the Huh-7 cells. The expression of luciferase is directly proportional to the level of HCV RNA replication.
-
-
Assay Procedure (Checkerboard Method):
-
Cell Seeding: Plate the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density to ensure logarithmic growth during the assay.
-
Compound Preparation: Prepare serial dilutions of this compound and the partner antiviral (e.g., IFN-α) in a two-dimensional array (a "checkerboard" format). This will test each compound alone and in multiple combinations of different concentrations.
-
Compound Addition: Add the diluted compounds to the plated cells. Include appropriate controls: a negative control (vehicle, e.g., DMSO) and positive controls for each drug individually.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2 to allow for viral replication and the compounds to exert their effects.
-
Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) with the same compound concentrations on the same cell line to ensure that any observed reduction in luciferase signal is due to antiviral activity and not cell death.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control to determine the percentage of inhibition for each drug concentration and combination.
-
The data from the combination treatments are analyzed using specialized software (e.g., CalcuSyn or MacSynergy II) to calculate the Combination Index (CI).
-
Interpretation of Combination Index (CI):
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Conclusion
References
Benchmarking GSK625433: A Comparative Analysis Against Modern Hepatitis C Antivirals
For Immediate Release
Stevenage, UK – December 16, 2025 – This guide provides a comprehensive analysis of the investigational hepatitis C virus (HCV) inhibitor GSK625433, benchmarking its performance against current direct-acting antiviral (DAA) agents. Designed for researchers, scientists, and drug development professionals, this document compiles available preclinical data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective comparison.
GSK625433, a potent inhibitor of the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase, emerged in the mid-2000s as a promising therapeutic candidate. However, the landscape of HCV treatment has been revolutionized by the advent of highly effective, pan-genotypic DAA combination therapies. This guide contextualizes the activity of GSK625433 within the current treatment paradigm, which includes NS5B inhibitors like sofosbuvir, NS5A inhibitors such as velpatasvir (B611656) and pibrentasvir, and NS3/4A protease inhibitors like glecaprevir.
While GSK625433 showed potent activity against genotype 1 in early studies, its development appears to have been discontinued. The data presented herein serves as a valuable reference for understanding the evolution of HCV drug discovery and the benchmarks that new antiviral candidates must meet.
Quantitative Comparison of In Vitro Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) values for GSK625433 and current standard-of-care HCV drugs against various HCV genotypes in replicon assays. Lower EC50 values indicate higher potency.
| Drug | Target | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 2b | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
| GSK625433 | NS5B Polymerase | ~10 nM | ~5 nM | Limited Data | Limited Data | Reduced Potency | Reduced Potency | Limited Data | Limited Data |
| Sofosbuvir | NS5B Polymerase | 24-110 nM | 14-41 nM | 15-32 nM | 15 nM | 29-51 nM | 33-130 nM | 14 nM | 14-15 nM |
| Velpatasvir | NS5A | 0.019 nM | 0.016 nM | 0.005-0.016 nM | 0.002-0.006 nM | 0.004 nM | 0.009 nM | 0.021-0.054 nM | 0.006-0.009 nM |
| Pibrentasvir | NS5A | 1.8 pM | 1.5 pM | 1.5 pM | 1.0 pM | 0.8 pM | 1.4 pM | 1.2 pM | 1.1 pM |
| Glecaprevir | NS3/4A Protease | 0.85 nM | 0.21 nM | 2.3 nM | 1.7 nM | 4.6 nM | 1.0 nM | 0.28 nM | 0.58 nM |
Note: Data for GSK625433 is based on historical reports and may have been generated using different assay conditions than the data for currently approved drugs. EC50 values for current drugs are presented as ranges from multiple studies where applicable.
Signaling Pathways and Drug Targets
The following diagram illustrates the HCV replication cycle and the points of intervention for different classes of direct-acting antivirals.
Caption: HCV replication cycle and DAA targets.
Experimental Protocols
The in vitro antiviral activity of HCV inhibitors is primarily determined using HCV replicon assays. Below are detailed methodologies for these key experiments.
HCV Replicon Assay
This cell-based assay is the standard for evaluating the efficacy of HCV inhibitors against viral RNA replication.
Objective: To determine the 50% effective concentration (EC50) of an antiviral compound.
Materials:
-
Cell Line: Human hepatoma cells (e.g., Huh-7) stably expressing an HCV subgenomic replicon. The replicon RNA typically contains a reporter gene, such as luciferase, for quantifiable measurement of replication.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin-streptomycin), and a selection agent (e.g., G418) to maintain the replicon.
-
Test Compound: GSK625433 or other HCV inhibitors dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Assay Plates: 96-well or 384-well cell culture plates.
-
Reagents: Luciferase assay reagent, cytotoxicity assay reagent (e.g., MTT or CellTiter-Glo).
-
Equipment: Cell culture incubator, luminometer, microplate reader.
Procedure:
-
Cell Seeding: Culture Huh-7 cells harboring the HCV replicon. On the day of the assay, trypsinize the cells, count them, and adjust the cell density. Seed the cells into assay plates at an optimal density (e.g., 5,000-10,000 cells per well) in a culture medium without the selection agent. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation and Addition: Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be consistent and non-toxic (typically ≤0.5%). Remove the culture medium from the cells and add the medium containing the serially diluted compounds. Include appropriate controls (vehicle control with DMSO, and a positive control with a known HCV inhibitor).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of the compound to ensure that the observed reduction in replicon replication is not due to cell death.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of HCV replication against the drug concentration and fitting the data to a dose-response curve.
NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibition of the HCV NS5B RNA-dependent RNA polymerase.
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the NS5B polymerase.
Materials:
-
Enzyme: Purified recombinant HCV NS5B polymerase.
-
Substrates: RNA template (e.g., poly(A)), primer (e.g., oligo(U)), and ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-33P]GTP).
-
Test Compound: GSK625433 or other NS5B inhibitors dissolved in DMSO.
-
Reaction Buffer: Buffer containing HEPES, MgCl2, DTT, and other necessary components for enzyme activity.
-
Equipment: Scintillation counter or filter-binding apparatus.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, NS5B polymerase, RNA template/primer, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding the rNTP mix (containing the labeled rNTP).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Detection: Determine the amount of incorporated labeled rNTP, which is proportional to the polymerase activity. This can be done by filter binding to capture the newly synthesized RNA, followed by scintillation counting.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of polymerase activity against the drug concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of HCV inhibitors.
Caption: In vitro evaluation of HCV inhibitors.
Independent Verification of GSK625433 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-nucleoside inhibitor GSK625433 with other prominent Hepatitis C Virus (HCV) NS5B polymerase inhibitors. The data presented for GSK625433 is based on pre-clinical findings, while comparative data for other agents is drawn from broader comparative analyses.
Mechanism of Action: Targeting the HCV NS5B Polymerase
GSK625433 is a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1] It belongs to the acyl pyrrolidine (B122466) series and functions as a non-nucleoside inhibitor (NNI). X-ray structural analysis has shown that GSK625433 binds to an allosteric site in the palm region of the NS5B polymerase of HCV genotype 1.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function.
In contrast, nucleoside/nucleotide inhibitors (NIs) mimic natural substrates and act as chain terminators once incorporated into the growing RNA chain.[2]
Comparative Antiviral Activity
The potency of GSK625433 has been evaluated in HCV replicon systems, which are cell-based assays that measure the inhibition of viral RNA replication. The tables below summarize the in vitro activity of GSK625433 and provide a comparison with other well-characterized NS5B inhibitors, Sofosbuvir (a nucleoside inhibitor) and Dasabuvir (a non-nucleoside inhibitor).
| Compound | Target Site | HCV Genotype | EC50 (nM) | Data Source |
| GSK625433 | Palm Region (NNI) | Genotype 1b | 3 | GSK Preclinical Data[1] |
| Sofosbuvir | Active Site (NI) | Genotype 1b | 40 | Comparative Analysis[2] |
| Dasabuvir | Palm Region (NNI) | Genotype 1b | 1.8 | Comparative Analysis[2] |
| EC50 (50% effective concentration) values represent the concentration of the drug that inhibits 50% of viral replication in vitro. |
Experimental Protocols
The following is a generalized protocol for an HCV replicon assay used to determine the antiviral activity of compounds like GSK625433.
HCV Replicon Assay
1. Cell Culture:
-
Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selective agent (e.g., G418) to maintain the replicon.
2. Compound Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
A serial dilution of the test compound (e.g., GSK625433) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
3. Incubation:
-
The plates are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and the antiviral effect of the compound to occur.
4. Quantification of HCV RNA Replication:
-
The level of HCV RNA replication is quantified. This is often done by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels directly using real-time quantitative PCR (RT-qPCR).
5. Data Analysis:
-
The results are expressed as a percentage of the vehicle control.
-
The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
6. Cytotoxicity Assay:
-
In parallel, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed on the same cell line to determine the concentration of the compound that is toxic to the cells (CC50). This allows for the calculation of the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.
Resistance Profile
In vitro resistance studies have identified that changes at amino acid positions M414 and Y448 in the NS5B polymerase are key mutations that confer resistance to GSK625433.[1]
Summary and Conclusion
GSK625433 is a potent non-nucleoside inhibitor of the HCV NS5B polymerase with in vitro activity against genotype 1. The available data, primarily from the developing company, suggests a potency comparable to other NNIs like Dasabuvir. However, a comprehensive understanding of its comparative efficacy and potential for clinical development would require independent verification and head-to-head clinical trials against current standard-of-care direct-acting antivirals. The lack of extensive independent research on GSK625433 may suggest that its clinical development did not progress significantly. Researchers interested in this compound should consider its preclinical profile in the context of the broader landscape of highly effective and approved HCV therapies.
References
A Comparative Guide to Belantamab Mafodotin Combination Therapies in Multiple Myeloma
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of belantamab mafodotin combination therapies for the treatment of relapsed or refractory multiple myeloma (RRMM). Belantamab mafodotin (Blenrep), a first-in-class B-cell maturation antigen (BCMA)-directed antibody-drug conjugate (ADC), has shown significant efficacy in clinical trials, particularly when used in combination with other standard-of-care and novel agents.[1][2][3]
Mechanism of Action
Belantamab mafodotin consists of a humanized IgG1 monoclonal antibody against BCMA, conjugated to the cytotoxic agent monomethyl auristatin F (MMAF).[1][4] Upon binding to BCMA on the surface of myeloma cells, the ADC is internalized. Inside the cell, MMAF is released and disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][5][6] The afucosylated antibody component also enhances antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), further contributing to its anti-myeloma activity.[1][7]
Preclinical Rationale for Combination Therapy
Preclinical studies have provided a strong rationale for combining belantamab mafodotin with other anti-myeloma agents. In vitro and in vivo models have demonstrated synergistic anti-tumor activity when belantamab mafodotin is combined with immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931), and proteasome inhibitors (PIs) such as bortezomib (B1684674).[8] These combinations have been shown to enhance direct cell killing and potentiate the immune-mediated effects of belantamab mafodotin.[7][8] Furthermore, preclinical data indicated a synergistic increase in ADCC and ADCP when combined with the anti-CD38 monoclonal antibody, daratumumab.[9]
Clinical Data: The DREAMM Program
The "Driving Excellence in Approaches to Multiple Myeloma" (DREAMM) clinical trial program has evaluated belantamab mafodotin as both a monotherapy and in various combination regimens.
DREAMM-7: Belantamab Mafodotin, Bortezomib, and Dexamethasone (B1670325) (BVd)
The Phase III DREAMM-7 trial compared the efficacy and safety of belantamab mafodotin in combination with bortezomib and dexamethasone (BVd) against daratumumab, bortezomib, and dexamethasone (DVd) in patients with relapsed or refractory multiple myeloma who had received at least one prior line of therapy.[10]
Table 1: Key Efficacy Outcomes from the DREAMM-7 Trial [10][11]
| Endpoint | BVd (Belantamab Mafodotin, Bortezomib, Dexamethasone) | DVd (Daratumumab, Bortezomib, Dexamethasone) |
| Median Progression-Free Survival (PFS) | 36.6 months | 13.4 months |
| Hazard Ratio (HR) for PFS | 0.41 (95% CI: 0.31-0.53) | - |
| p-value | <0.00001 | - |
DREAMM-8: Belantamab Mafodotin, Pomalidomide, and Dexamethasone (BPd)
The Phase III DREAMM-8 trial evaluated the efficacy and safety of belantamab mafodotin in combination with pomalidomide and dexamethasone (BPd) compared to a standard triplet therapy of pomalidomide, bortezomib, and dexamethasone (PVd) in patients with relapsed or refractory multiple myeloma who had received at least one prior line of therapy including lenalidomide.[10][12]
Table 2: Key Efficacy Outcomes from the DREAMM-8 Trial [12]
| Endpoint | BPd (Belantamab Mafodotin, Pomalidomide, Dexamethasone) | PVd (Pomalidomide, Bortezomib, Dexamethasone) |
| Median Progression-Free Survival (PFS) | 32.6 months | Not Reported in this source |
| Overall Response Rate (ORR) | 76% | 72% |
| Complete Response (CR) or better | 43% | 17% |
| Very Good Partial Response (VGPR) or better | 63% | 39% |
DREAMM-5: A Platform Study for Novel Combinations
The DREAMM-5 study is a Phase I/II platform trial designed to evaluate the safety and efficacy of belantamab mafodotin in combination with a variety of novel agents.[2][13] This study includes sub-studies investigating combinations with:
-
An OX40 agonist (GSK3174998)
-
An ICOS agonist (feladilimab; GSK3359609)
-
A gamma-secretase inhibitor (nirogacestat)
-
A PD-1 inhibitor (dostarlimab)
This platform design allows for the efficient evaluation of multiple combination strategies simultaneously.[13]
Experimental Protocols
DREAMM-7 Trial Design
The DREAMM-7 study was a multicenter, open-label, randomized Phase III trial.[14] Patients with relapsed/refractory multiple myeloma who had received at least one prior line of therapy were randomized to receive either the BVd regimen or the DVd regimen. The primary endpoint was progression-free survival.[11]
DREAMM-8 Trial Design
The DREAMM-8 study was a Phase III, multicenter, open-label, randomized trial.[14] Patients with relapsed/refractory multiple myeloma who had received at least one prior line of therapy, including lenalidomide, were randomized to receive either the BPd regimen or the PVd regimen.[12] The primary endpoint was progression-free survival as assessed by an independent review committee.[12] Minimal residual disease (MRD) negativity was a key secondary endpoint.[12]
Conclusion
Belantamab mafodotin in combination with standard-of-care agents has demonstrated significant improvements in progression-free survival and response rates in patients with relapsed or refractory multiple myeloma. The DREAMM clinical trial program continues to explore its potential in various combination regimens, including with novel immunotherapies, which may offer new therapeutic options for this patient population. The primary safety concern remains ocular toxicity, which requires careful monitoring and management.[10][15]
References
- 1. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Belantamab Mafodotin: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Belantamab mafodotin used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. jclinmedcasereports.com [jclinmedcasereports.com]
- 7. preprints.org [preprints.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cicancer.org [cicancer.org]
- 10. esmo.org [esmo.org]
- 11. sparkcures.com [sparkcures.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Belantamab mafodotin in combination with novel agents in relapsed/refractory multiple myeloma: DREAMM-5 study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dreammtrials.com [dreammtrials.com]
- 15. Belantamab mafodotin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of GSK 625433: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for GSK 625433, a hepatitis C virus (HCV) RNA-dependent RNA polymerase inhibitor. Due to the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this guide is based on general best practices for the disposal of research-grade chemical compounds and available physicochemical data.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental contact, wash the affected skin area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.
This compound Physicochemical Data
The following table summarizes the available quantitative data for this compound.[1][2][3] This information is essential for understanding the compound's properties and potential environmental fate.
| Property | Value |
| Molecular Formula | C26H32N4O5S |
| Molecular Weight | 512.62 g/mol |
| Appearance | Solid |
| CAS Number | 885264-71-1 |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
All waste materials containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
2. Waste Collection and Storage:
-
Collect all this compound waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The label on the waste container must clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Store the waste container in a designated, secure area away from incompatible materials.
3. Disposal Procedure:
-
Never dispose of this compound down the drain or in the regular trash. [4][5]
-
Disposal must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste. They will provide specific instructions and ensure compliance with all regulations.
4. Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated.
-
Rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any residual compound. The solvent rinse should be collected as hazardous waste.
-
After the initial solvent rinse, wash the labware with soap and water.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended as a general guide. Researchers are responsible for ensuring their disposal practices comply with all institutional policies and governmental regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance.
References
Safeguarding Researchers: A Comprehensive Guide to Handling GSK 625433
Essential safety protocols and logistical plans are critical for the safe handling of potent pharmaceutical compounds like GSK 625433, a Hepatitis C virus (HCV) inhibitor. [1][2] Adherence to stringent personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is paramount to ensure the safety of laboratory personnel and the environment. This guide provides a detailed framework for researchers, scientists, and drug development professionals.
Given the potent nature of this compound and the absence of a publicly available, specific Safety Data Sheet (SDS), a conservative approach based on the handling of high-potency active pharmaceutical ingredients (HPAPIs) is recommended.[3][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the first line of defense against exposure. The level of PPE should correspond to the type of activity being performed and the potential for aerosol generation or direct contact.
| Laboratory Activity | Recommended Personal Protective Equipment (PPE) |
| Low-Energy Operations (e.g., visual inspection, transfer of closed containers) | - Standard laboratory coat - Safety glasses with side shields - Disposable nitrile gloves (single pair) |
| Medium-Energy Operations (e.g., weighing, preparing solutions, non-aerosol generating dilutions) | - Disposable, solid-front lab coat or gown - Safety glasses with side shields or chemical splash goggles - Double-gloving with nitrile gloves |
| High-Energy Operations (e.g., sonicating, vortexing, centrifuging, lyophilizing) | - Disposable, solid-front, fluid-resistant lab coat or gown with tight-fitting cuffs - Chemical splash goggles and a face shield - Double-gloving with nitrile gloves - Respiratory protection (e.g., N95 respirator or higher, based on risk assessment) |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is essential to minimize the risk of exposure and contamination. All operations involving this compound, especially those involving the handling of powders, should be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE).[5]
1. Preparation and Weighing:
-
Designate a specific area within the laboratory for handling this compound.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Weighing of the compound should be performed in a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.[3]
-
Use disposable weighing boats and utensils to minimize cross-contamination.
2. Solution Preparation:
-
Prepare solutions within a chemical fume hood.
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Ensure containers are securely capped and clearly labeled with the compound name, concentration, solvent, and date of preparation.
3. Experimental Procedures:
-
Conduct all experimental work with this compound solutions within a chemical fume hood.
-
Avoid generating aerosols. If there is a potential for aerosolization, additional containment measures and respiratory protection are necessary.[5]
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
4. Personal Decontamination:
-
After completing work, remove PPE in the designated area, avoiding contact with the outer surfaces.
-
Dispose of single-use PPE in the appropriate hazardous waste stream.
-
Wash hands thoroughly with soap and water.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is a critical final step. All waste generated from the handling of this compound must be treated as hazardous chemical waste.[6][7]
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[8]
-
Empty Containers: "Empty" containers that held the powdered compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled and sealed before collection.[9]
Safe Handling Workflow for this compound
References
- 1. This compound | 885264-71-1 [chemicalbook.com]
- 2. GSK-625433 | inhibitor/agonist | CAS 885264-71-1 | Buy GSK-625433 from Supplier InvivoChem [invivochem.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 5. escopharma.com [escopharma.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
